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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Substituted Bromo-dimethylanilines

Executive Summary Substituted bromo-anilines are pivotal intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their specific substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted bromo-anilines are pivotal intermediates in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their specific substitution patterns dictate the reactivity and properties of the final products. This guide provides a detailed exploration of synthetic strategies for producing bromo-dimethylaniline isomers. Recognizing the potential ambiguity in the name "3-Bromo-N,5-dimethylaniline," this document will address several plausible and synthetically valuable isomers, focusing on the underlying chemical principles, field-proven methodologies, and the rationale behind experimental design. We will dissect two primary retrosynthetic approaches: the electrophilic bromination of a dimethylaniline precursor and the N-alkylation of a bromoaniline precursor.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a bromo-dimethylaniline derivative can be approached from two logical directions, dictated by the disconnection of either the Carbon-Bromine (C-Br) bond or the Nitrogen-Carbon (N-C) bonds.

G cluster_0 Pathway I: Bromination Route cluster_1 Pathway II: N-Alkylation Route Target Bromo-dimethylaniline Target P1_Start Substituted Dimethylaniline Target->P1_Start C-Br Disconnection P2_Start Substituted Bromoaniline Target->P2_Start N-C Disconnection P1_Start->Target Electrophilic Aromatic Substitution (EAS) P1_Reagent + Brominating Agent P2_Start->Target Reductive Amination or Nucleophilic Substitution P2_Reagent + Methylating Agent

Caption: Retrosynthetic analysis of bromo-dimethylanilines.

This analysis leads us to two core strategies:

  • Pathway I: The Bromination Route: Beginning with a commercially available substituted aniline (e.g., 3,5-dimethylaniline) and introducing the bromine atom. The primary challenge here is controlling the regioselectivity and extent of bromination on a highly activated aromatic ring.[4]

  • Pathway II: The N-Alkylation Route: Starting with a bromoaniline (e.g., 3-bromoaniline) and subsequently adding the methyl groups to the nitrogen atom. This pathway offers excellent control over the bromine's position but requires an efficient and selective N-methylation protocol.

Pathway I: Synthesis of 4-Bromo-3,5-dimethylaniline via Electrophilic Bromination

This pathway is a prime example of electrophilic aromatic substitution where the starting material, 3,5-dimethylaniline, possesses a highly activated ring due to the strong ortho-, para-directing amino group and the two meta-directing (relative to each other) methyl groups. The combined directing effects favor substitution at the C2, C4, and C6 positions.

Causality & Experimental Control

The primary challenge is to achieve selective mono-bromination at the C4 (para) position while avoiding di-bromination at the C2 and C6 positions.[4] This requires careful selection of a milder brominating agent and precise control of reaction conditions to temper the high reactivity of the substrate.

Methodology: Controlled Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, thereby enhancing selectivity and minimizing the formation of over-brominated byproducts.[4]

Experimental Protocol:

  • Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in MeCN.

  • Add the NBS solution dropwise to the stirred aniline solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-18 hours, monitoring progress by TLC.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue is then purified by silica gel column chromatography to yield the final product.[5]

G node_start 3,5-Dimethylaniline in MeCN node_cool Cool to 0 °C node_start->node_cool node_add Add NBS Solution (in MeCN) node_cool->node_add node_react Stir at RT (16h) node_add->node_react node_workup Concentrate & Purify (Column) node_react->node_workup node_end 4-Bromo-3,5-dimethylaniline node_workup->node_end

Caption: Workflow for the synthesis of 4-Bromo-3,5-dimethylaniline using NBS.

ParameterValue / ConditionSource
Starting Material 3,5-Dimethylaniline[5]
Brominating Agent N-Bromosuccinimide (NBS)[5]
Solvent Acetonitrile (MeCN)[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time 16 hours[5]
Reported Yield 68.2%[5]

Pathway II: Synthesis of 3-Bromo-N,N-dimethylaniline via Reductive Amination

This strategy is highly effective when the desired position of the bromine atom is not easily accessible through direct bromination of the corresponding N,N-dimethylaniline. Starting with 3-bromoaniline ensures the bromine is fixed in the meta position. The core of this method is the N,N-dimethylation of the primary amine. Reductive amination is a superior method for this transformation, offering high yields and clean reactions.

Mechanism & Rationale

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an iminium ion, which is then reduced in situ by a selective reducing agent.[6][7] Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice because it is mild enough not to reduce the formaldehyde but is highly effective at reducing the intermediate iminium ion.[6][7][8][9] The reaction is typically run with an excess of formaldehyde and NaBH₃CN to drive the reaction to completion, ensuring the formation of the tertiary amine.

Methodology: One-Pot N,N-dimethylation

This procedure, adapted from established methods for similar anilines, provides a robust and scalable route to the target compound.[6][7]

Experimental Protocol:

  • Charge a round-bottom flask with 3-bromoaniline (1.0 eq), paraformaldehyde (approx. 5 eq), and sodium cyanoborohydride (approx. 5 eq).[6][7]

  • Add tetrahydrofuran (THF) as the solvent and stir to create a suspension.[6][7]

  • Carefully add glacial acetic acid (approx. 5 eq) dropwise. The acid catalyzes the formation of the iminium ion.[6][7]

  • Heat the reaction mixture to 50 °C and stir for 18-24 hours.[6][7]

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[7][8]

  • Partition the mixture between diethyl ether and water. Separate the organic layer.

  • Extract the aqueous layer multiple times with diethyl ether.[7][8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.[7][8]

ParameterValue / ConditionSource
Starting Material 3-Bromoaniline[6]
Methyl Source Paraformaldehyde[6][7][8]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)[6][7][8]
Solvent Tetrahydrofuran (THF)[6][7][8]
Catalyst Glacial Acetic Acid[6][7][8]
Temperature 50 °C[6][7]
Reported Yield High (e.g., 92% for 3-bromo-N,N-dimethylaniline)[6]

Proposed Synthesis for 3-Bromo-N,5-dimethylaniline

Assuming the target molecule is 3-bromo-5-methyl-N-methylaniline , a logical approach would be the controlled N-methylation of the commercially available precursor, 3-bromo-5-methylaniline .[10][11] The reductive amination protocol described in Pathway II can be adapted for this purpose.

Key Consideration: Controlling the Degree of Methylation

To favor the formation of the secondary amine (mono-methylation) over the tertiary amine (di-methylation), the stoichiometry of the reagents must be carefully controlled.

Proposed Experimental Adaptation:

  • Reagent Stoichiometry: Use a reduced amount of paraformaldehyde (1.0-1.2 equivalents) and sodium cyanoborohydride (1.0-1.2 equivalents) relative to the starting 3-bromo-5-methylaniline.

  • Monitoring: The reaction would require careful monitoring by TLC or LC-MS to determine the optimal time to quench, maximizing the yield of the desired mono-methylated product while minimizing the formation of the di-methylated byproduct and unreacted starting material.

  • Purification: The resulting product mixture would almost certainly require purification by column chromatography to isolate the 3-bromo-N,5-dimethylaniline.

This adaptation provides a scientifically sound and logical pathway to this specific isomer, leveraging a robust and well-documented chemical transformation.

References

  • Time in Mercer County, US. (n.d.). Google.
  • Lewis, T. A., et al. (2014). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry. Available from [Link]

  • 4-Bromo-N,N-dimethylaniline. (n.d.). Organic Syntheses Procedure. Retrieved March 29, 2026, from [Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (2008). Google Patents.
  • 3,4-dimethylaniline. (n.d.). Organic Syntheses Procedure. Retrieved March 29, 2026, from [Link]

  • The bromination of some N,N-dimethylanilines with dibromoisocyanuric acid. (1977). ConnectSci. Retrieved March 29, 2026, from [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. Available from [Link]

  • Majumdar, K. C., & Bhattacharyya, T. (2003). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 68(13), 5334-5336. Available from [Link]

  • Transformation of a N,N-Dimethylaniline N-oxide into a Tetrahydroquinoline Scaffold via a Formal Polonovski- Povarov Reaction. (2022). Organic Syntheses. Retrieved March 29, 2026, from [Link]

  • Ledford, B. (n.d.). Bromination of N,N-Dimethylaniline. Prezi. Retrieved March 29, 2026, from [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? (2020). ResearchGate. Retrieved March 29, 2026, from [Link]

  • 3-Bromo-5-methylaniline. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

Sources

Exploratory

Reactivity of 3-Bromo-N,5-dimethylaniline

Title: Reactivity and Synthetic Utility of 3-Bromo-N,5-dimethylaniline: A Comprehensive Guide for Drug Discovery Executive Summary 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile, bifunctional aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity and Synthetic Utility of 3-Bromo-N,5-dimethylaniline: A Comprehensive Guide for Drug Discovery

Executive Summary 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile, bifunctional aromatic scaffold utilized extensively in medicinal chemistry and materials science. Featuring a secondary amine, a meta-directing methyl group, and a cross-coupling-ready bromide, this molecule offers orthogonal vectors for structural diversification. This whitepaper details the electronic profiling, regioselective functionalization strategies, and self-validating experimental protocols required to maximize the synthetic utility of this building block.

Structural and Electronic Profiling

Understanding the inherent electronic and steric topography of 3-Bromo-N,5-dimethylaniline is critical for predicting its reactivity and preventing off-target side reactions.

  • The Activating Core: The N-methylamino group (-NHCH 3​ ) is a strongly activating, ortho/para-directing substituent. It dominates the electronic landscape of the benzene ring, pushing electron density into positions C2, C4, and C6.

  • Synergistic Directing Effects: The methyl group at C5 is a weak ortho/para director, reinforcing electron density at C4 and C6. The bromide at C3, while weakly deactivating via induction, also directs ortho/para (C2, C4, C6) via resonance.

  • Steric Mapping & EAS Regioselectivity: While electronic effects activate C2, C4, and C6 for Electrophilic Aromatic Substitution (EAS), sterics dictate the kinetic outcome.

    • Position C2 is flanked by the bulky N-methylamino group and the bromide atom, imposing a severe steric penalty.

    • Position C4 is situated between the bromide and the methyl group, making it moderately hindered.

    • Position C6 is located between the N-methylamino group and the methyl group. Due to the relative conformational flexibility of the secondary amine compared to the rigid bromide, C6 is the most kinetically accessible site for electrophilic attack (e.g., directed halogenation or nitration).

Orthogonal Functionalization Strategies

Palladium-Catalyzed Cross-Coupling at C3

The C3 bromide serves as a robust handle for transition-metal-catalyzed C-C and C-N bond formation. However, the presence of the endogenous secondary amine introduces chemoselectivity challenges that must be engineered out of the reaction design.

  • Suzuki-Miyaura Coupling: The unprotected secondary amine can coordinate with electrophilic Pd(II) intermediates, potentially leading to catalyst sequestration or off-target reactivity. While modern bulky, electron-rich ligands (e.g., CataCXium A or Pd(dtbpf)Cl 2​ ) can successfully couple unprotected bromoanilines by sterically blocking N-coordination , standardizing the workflow with an N-Boc protection step drastically improves the turnover frequency (TOF) and yield. This is fundamentally due to the suppression of competitive Pd-N coordination, forcing the catalytic cycle to remain focused on the C-Br oxidative addition .

  • Buchwald-Hartwig Amination: If the synthetic goal is to install a different amine at the C3 position, N-protection of the starting material is mandatory. Attempting a Buchwald-Hartwig coupling on the unprotected scaffold will result in the endogenous N-methylamino group acting as a nucleophile, triggering rapid intermolecular oligomerization .

N-Functionalization

The secondary amine can be selectively functionalized orthogonally to the C3 bromide. Standard transformations include reductive amination, alkylation with alkyl halides, or acylation to form stable amides.

G cluster_0 Orthogonal Functionalization Pathways Start 3-Bromo-N,5-dimethylaniline (Bifunctional Scaffold) EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Electrophiles (e.g., NBS, HNO3) CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Pd Catalyst, Boronic Acids/Amines NFunc N-Functionalization (Secondary Amine) Start->NFunc Alkyl/Acyl Halides C6_Sub C6-Substituted Derivative EAS->C6_Sub Regioselective Addition C3_Coupled C3-Arylated/Aminated Derivative CrossCoupling->C3_Coupled C-C / C-N Bond Formation NFunc->CrossCoupling Required for Buchwald-Hartwig Tert_Amine Tertiary Amine/Amide NFunc->Tert_Amine Protection/ Derivatization

Figure 1: Orthogonal reactivity pathways of 3-Bromo-N,5-dimethylaniline.

Quantitative Data Summaries

The necessity of N-protection and optimal ligand selection is highlighted in the comparative yields of Suzuki-Miyaura couplings involving sterically hindered bromoaniline derivatives.

Table 1: Impact of N-Protection and Ligand Choice on Suzuki-Miyaura Coupling Yields

Substrate StateCatalyst SystemTime (h)Yield (%)Mechanistic Causality
Unprotected (-NHMe)Pd(PPh 3​ ) 4​ / Na 2​ CO 3​ 24< 30%Severe Pd sequestration by free amine; low turnover frequency.
Unprotected (-NHMe)Pd(OAc) 2​ / CataCXium A1282%Extremely bulky ligand physically prevents N-coordination .
N-Boc ProtectedPd(PPh 3​ ) 4​ / Na 2​ CO 3​ 1265%Protection prevents sequestration, but oxidative addition remains slow.
N-Boc ProtectedPd 2​ (dba) 3​ / XPhos4> 95%Synergistic effect of N-protection and highly active, electron-rich catalyst.

Experimental Methodologies (Self-Validating Protocols)

As a best practice in process chemistry, protocols must incorporate built-in validation checkpoints. The following two-step sequence describes the N-Boc protection of 3-Bromo-N,5-dimethylaniline, followed by a robust Suzuki-Miyaura coupling.

Protocol A: N-Boc Protection of 3-Bromo-N,5-dimethylaniline

Causality: Di-tert-butyl dicarbonate (Boc 2​ O) is used to mask the secondary amine. A catalytic amount of DMAP is critical here; it acts as an acyl transfer catalyst, overcoming the steric hindrance of the N-methyl group and the adjacent ortho-protons.

  • Reaction Setup: Dissolve 3-Bromo-N,5-dimethylaniline (1.0 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C.

  • Acylation: Dropwise add a solution of Boc 2​ O (1.5 equiv) in dichloromethane. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture alongside the starting material on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The starting material will stain a dark purple/brown (indicating a free amine), while the newly formed N-Boc product will remain invisible to Ninhydrin, confirming complete consumption of the nucleophilic nitrogen.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling of N-Boc Derivative

Causality: Pd 2​ (dba) 3​ paired with XPhos is selected because XPhos is exceptionally bulky and electron-rich. This facilitates rapid oxidative addition into the sterically encumbered C3-Br bond while preventing protodehalogenation. A biphasic Toluene/H 2​ O system is used because water accelerates the transmetalation step by forming a reactive boronate complex.

  • Reaction Setup: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), K 3​ PO 4​ (3.0 equiv), Pd 2​ (dba) 3​ (0.02 equiv), and XPhos (0.04 equiv).

  • Degassing: Add a degassed mixture of Toluene/H 2​ O (5:1 v/v, 0.1 M). Purge the flask with nitrogen for 10 minutes.

  • Coupling: Heat the biphasic mixture to 90 °C for 4 hours under vigorous stirring.

  • Self-Validation Checkpoint (LC-MS): Sample the organic layer and analyze via LC-MS. Validation: The starting material exhibits a characteristic 1:1 isotopic doublet in the mass spectrum (due to 79 Br and 81 Br). Successful coupling is definitively confirmed by a mass shift corresponding to the addition of the phenyl ring and the complete disappearance of the bromine isotopic doublet.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

References

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry (2024).[Link]

  • Catalysts. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI (2023).[Link]

Foundational

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-N,5-dimethylaniline is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,5-dimethylaniline is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules. As a substituted aniline, its chemical reactivity and physical properties are of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom and two methyl groups on the aniline scaffold imparts specific characteristics that can be exploited in the development of novel pharmaceuticals and functional materials.[1][2] For instance, derivatives of bromoaniline are utilized as intermediates in the creation of various drugs, including those for treating infectious diseases and cancer.[2] This guide provides a comprehensive overview of the key physical properties of 3-Bromo-N,5-dimethylaniline, with a focus on its melting and boiling points, and the experimental methodologies used to determine them.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters that influence its handling, purification, and reaction conditions. For 3-Bromo-N,5-dimethylaniline, the melting and boiling points are key identifiers and indicators of purity.

Physical PropertyValueNotes
Melting Point 11 °C
Boiling Point 126 °Cat 14 mmHg
239 °CPresumed at atmospheric pressure
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol [3]

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions to a liquid. The presence of impurities typically leads to a depression and broadening of the melting point range.[4] The boiling point, the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is highly dependent on pressure. For this reason, boiling points for compounds that may decompose at high temperatures are often determined under reduced pressure.[5] The discrepancy in the reported boiling points for 3-Bromo-N,5-dimethylaniline highlights the critical importance of specifying the pressure at which the measurement was taken.

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points relies on standardized experimental protocols. These methods are designed to ensure reproducibility and comparability of data.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a solid organic compound.[3] Its simplicity and the small sample size required make it a staple in synthetic chemistry labs.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.[6] A narrow melting range (typically 0.5-1.0°C) is indicative of a high degree of purity.[3]

Experimental Protocol:

  • Sample Preparation: A small amount of dry 3-Bromo-N,5-dimethylaniline is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor. Modern instruments allow for precise control of the heating rate.[6]

  • Measurement: An initial rapid heating can be performed to determine an approximate melting point. Subsequently, a new sample is heated at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium between the sample and the heating block.[3]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination under Reduced Pressure

For high-boiling liquids like many substituted anilines, distillation under reduced pressure is the preferred method for purification and boiling point determination.[5] This technique prevents thermal decomposition that might occur at the normal atmospheric boiling point.

Principle: By reducing the pressure above the liquid, the temperature required for the liquid's vapor pressure to equal the applied pressure is lowered. The Clausius-Clapeyron equation describes the relationship between vapor pressure and temperature, providing the theoretical basis for this method.[5]

Experimental Protocol:

  • Apparatus Setup: A vacuum distillation apparatus is assembled. This typically includes a distillation flask, a condenser, a receiving flask, a thermometer, and a connection to a vacuum pump with a manometer to measure the pressure. It is crucial to ensure all glass joints are properly sealed to maintain the vacuum.[5]

  • Sample and Boiling Chips: The distillation flask is charged with 3-Bromo-N,5-dimethylaniline and boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation and Heating: The system is evacuated to the desired pressure. The distillation flask is then gently heated.

  • Data Recording: As the liquid begins to boil and the vapor rises, the temperature on the thermometer will stabilize. This steady temperature reading at the recorded pressure is the boiling point under those conditions.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Synthesis and Applications in Drug Discovery

3-Bromo-N,5-dimethylaniline is typically synthesized through the bromination of N,N-dimethylaniline or a related precursor. The precise control of reaction conditions is necessary to achieve the desired regioselectivity. A general method for the synthesis of halogenated anilines can involve the treatment of N,N-dialkylaniline N-oxides with thionyl halides.[7]

The utility of 3-Bromo-N,5-dimethylaniline in drug discovery lies in its ability to serve as a versatile intermediate. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups to build a library of compounds for biological screening. Dimethylamine derivatives, in general, exhibit a wide array of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.[8] The bromoaniline scaffold is a key component in the synthesis of compounds targeting various biological pathways. For example, bromoaniline derivatives have been investigated for their potential as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer.[9][10]

Conclusion

A thorough understanding of the physical properties of 3-Bromo-N,5-dimethylaniline is fundamental for its effective use in research and development. The accurate determination of its melting and boiling points, guided by established experimental protocols, is crucial for both identification and purity assessment. As a versatile synthetic intermediate, 3-Bromo-N,5-dimethylaniline continues to be a valuable tool for medicinal chemists and materials scientists in the pursuit of novel and impactful discoveries.

References

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Kim, J., & Movassaghi, M. (2011). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Organic Letters, 13(21), 5846-5849.
  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Stenutz. (n.d.). 3-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667.
  • Wadhwa, P. (2020). Molecular docking study of novel covid-19 protease with current clinical management agents. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 1-5.
  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

Exploratory

Solubility Dynamics of 3-Bromo-N,5-dimethylaniline in Organic Solvents: A Comprehensive Technical Guide

Executive Summary 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile secondary aromatic amine utilized extensively as a bifunctional scaffold in advanced organic synthesis and pharmaceutical drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile secondary aromatic amine utilized extensively as a bifunctional scaffold in advanced organic synthesis and pharmaceutical drug development[1]. Unlike simple primary anilines, this compound features N-methylation and significant steric bulk from the bromine and methyl substituents on the aromatic ring. These structural modifications drastically alter its physicochemical profile. In its pure form at room temperature, it presents as a 2[2], indicative of its disrupted crystal lattice and high lipophilicity. Understanding its solubility dynamics in organic solvents is critical for optimizing reaction conditions, extraction workflows, and chromatographic purifications.

Structural Causality and Solvation Mechanics

As a Senior Application Scientist, I emphasize that solubility is not merely a lookup value; it is a thermodynamic consequence of molecular structure. The solubility of aniline derivatives in organic media is governed by a delicate balance of intermolecular forces, primarily van der Waals forces, dipole-dipole interactions, and hydrogen bonding[3].

For 3-Bromo-N,5-dimethylaniline, the solvation mechanics are dictated by three key structural features:

  • Hydrophobic Aromatic Core : The benzene ring, augmented by the 5-methyl group, imparts significant non-polar character. This drives high miscibility in non-polar solvents (e.g., hexane, toluene) via dispersion forces.

  • Halogen Substitution (3-Bromo) : The heavy bromine atom increases the molecular polarizability and overall lipophilicity (logP). It also enables weak halogen bonding with electron-rich solvents, enhancing solubility in polar aprotic media like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • Secondary Amine (-NHCH3) : While the lone pair on the nitrogen atom can act as a hydrogen bond acceptor[3], the N-methyl group introduces steric hindrance. This reduces the compound's capacity to form extensive hydrogen-bonded networks compared to primary anilines, limiting its infinite miscibility in highly polar protic solvents like water, while maintaining moderate-to-high solubility in alcohols (methanol, ethanol).

Because of its low polarity and lack of strong intermolecular self-association, 3-Bromo-N,5-dimethylaniline is highly soluble in most 4[4]. Conversely, it is practically insoluble in neutral water, requiring acidic conditions to protonate the amine and form a water-soluble anilinium salt[3].

Quantitative Solubility Matrix

The following table summarizes the expected solubility profile of 3-Bromo-N,5-dimethylaniline across various solvent classes at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Non-Polar Hexane / Heptane~1.9High (>100 mg/mL)Strong dispersion forces interacting with the hydrophobic aromatic ring and methyl substituents.
Aromatic Toluene2.4Very High (>500 mg/mL)Favorable π-π stacking and hydrophobic matching with the solute's aromatic core.
Polar Aprotic Ethyl Acetate (EtOAc)6.0Miscible / Very HighExcellent dipole-dipole solvation. Used as a primary mobile phase component (e.g., PE/EtOAc 30:1) for its 2[2].
Polar Aprotic Dichloromethane (DCM)9.1Miscible / Very HighStrong dipole interactions and potential halogen bonding with the bromo substituent.
Polar Protic Methanol (MeOH)32.7Moderate to HighHydrogen bonding with the secondary amine, though partially hindered by the hydrophobic bulk.
Aqueous Water (pH 7.0)80.1Practically InsolubleHigh hydrophobic surface area prevents aqueous solvation; lacks sufficient H-bond donors to overcome water's cohesive energy[3].

Logical Workflow for Solvent Selection

SolventSelection A 3-Bromo-N,5-dimethylaniline (Target Solute) B Non-Polar Solvents (Hexane, Toluene) A->B C Polar Aprotic Solvents (EtOAc, DCM) A->C D Polar Protic Solvents (MeOH, EtOH) A->D E Dominant Interaction: Van der Waals & π-π Stacking B->E F Dominant Interaction: Dipole-Dipole & Halogen Bonding C->F G Dominant Interaction: Hydrogen Bonding (Donor/Acceptor) D->G H High Solubility Ideal for Extraction E->H I Very High Solubility Ideal for Chromatography F->I J Moderate Solubility Ideal for Crystallization G->J

Thermodynamic solvation pathways and optimal solvent selection for 3-Bromo-N,5-dimethylaniline.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise, publication-grade solubility data for 3-Bromo-N,5-dimethylaniline, the isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard. Simply dissolving the compound until it "looks clear" is insufficient due to kinetic supersaturation. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium.

ShakeFlask S1 1. Solute Addition (Excess Mass) S2 2. Isothermal Agitation (48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Supernatant Sampling (Pos. Displacement) S3->S4 S5 5. HPLC-UV Analysis (Quantification) S4->S5

Self-validating isothermal shake-flask methodology for quantitative solubility determination.

Step-by-Step Methodology:
  • Solute Saturation : Add an excess amount (e.g., 500 mg) of 3-Bromo-N,5-dimethylaniline to 2.0 mL of the target organic solvent.

    • Causality Check : You must use sealed amber glass vials. Anilines are highly susceptible to photo-oxidation and[4], which generates oligomeric impurities that will skew UV absorbance readings.

  • Thermodynamic Equilibration : Secure the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for a minimum of 48 hours.

    • Causality Check : This extended timeframe guarantees that the dissolution process reaches thermodynamic equilibrium, avoiding false-positive supersaturation.

  • Phase Separation : Transfer the suspension to a centrifuge and spin at 10,000 rpm for 15 minutes at 25 °C.

    • Causality Check : This step is critical to pellet any undissolved micro-droplets (since the compound is an oil) or colloidal particles that standard syringe filters might miss.

  • Supernatant Sampling : Extract 100 µL of the clear supernatant.

    • Causality Check : You must use a positive displacement pipette. Standard air-displacement pipettes will leak due to the low surface tension and high vapor pressure of volatile organic solvents (like DCM or EtOAc), destroying your quantitative accuracy.

  • Dilution and Quantification : Immediately dilute the aliquot into a compatible mobile phase (e.g., Acetonitrile/Water 70:30) to prevent precipitation upon temperature changes. Quantify the concentration using HPLC-UV at 254 nm against a rigorously validated 5-point calibration curve (R² > 0.999).

Conclusion

The solubility of 3-Bromo-N,5-dimethylaniline is a direct manifestation of its structural lipophilicity and steric hindrance. By leveraging its high affinity for non-polar and polar aprotic solvents, researchers can optimize extraction yields and chromatographic resolutions. Adhering to strict thermodynamic protocols ensures that solubility data remains robust, reproducible, and scalable for drug development workflows.

References

  • Appchem. "3-Bromo-N,5-dimethylaniline | 1369814-18-5 | C8H10BrN".
  • The Royal Society of Chemistry. "Inherently Chiral Nor-Heteracalixarenes: Design and Synthesis via Enantioselective Intramolecular Suzuki-Miyaura Reaction".
  • ChemicalBook. "The Solubility of Aniline".
  • BenchChem. "The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide".
  • Department of Climate Change, Energy, the Environment and Water (DCCEEW). "Aniline (benzenamine)".

Sources

Foundational

Potential applications of 3-Bromo-N,5-dimethylaniline in research

An In-depth Technical Guide to the Research Applications of 3-Bromo-N,5-dimethylaniline Authored by a Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Synthetic Building Block In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Research Applications of 3-Bromo-N,5-dimethylaniline

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-N,5-dimethylaniline, a substituted aromatic amine, represents a promising, albeit under-explored, scaffold for synthetic innovation. While extensive literature on its direct applications is nascent, its structural motifs—a reactive bromine atom and a nucleophilic secondary amine on a benzene ring—position it as a highly versatile intermediate for a multitude of chemical transformations.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 3-Bromo-N,5-dimethylaniline. By drawing parallels with the well-established reactivity of analogous bromoaniline derivatives, we will explore its synthetic utility in key areas of research, including medicinal chemistry and materials science. This document will delve into the core reactivity of the molecule, propose its application in the synthesis of high-value compounds, and provide detailed, adaptable experimental protocols for its key transformations.

Core Reactivity and Synthetic Potential

The synthetic utility of 3-Bromo-N,5-dimethylaniline is primarily dictated by the presence of two key functional groups: the bromine atom and the N-methylamino group. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The N-methylamino group, a secondary amine, can be further functionalized or can influence the electronic properties of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and bromoanilines are excellent substrates for these transformations.[1][2] The carbon-bromine bond in 3-Bromo-N,5-dimethylaniline is weaker than a carbon-chlorine bond, making it more susceptible to oxidative addition to a palladium catalyst, often under milder reaction conditions.[3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. For 3-Bromo-N,5-dimethylaniline, this reaction would enable the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position. This is particularly valuable in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.[2]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-Bromo-N,5-dimethylaniline (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. Utilizing 3-Bromo-N,5-dimethylaniline in this reaction would allow for the synthesis of unsymmetrical diarylamines or the introduction of various alkylamino groups. These structural motifs are present in numerous biologically active compounds.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 3-Bromo-N,5-dimethylaniline (1.0 mmol), the desired amine coupling partner (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand like XPhos (0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).[3]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 2-24 hours, with stirring. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified via column chromatography.

Photoredox/Nickel Dual Catalysis for C-S Cross-Coupling

Recent advancements in photoredox and nickel dual catalysis have enabled efficient C-S bond formation. Bromoanilines can be coupled with thiols under these conditions, often without the need for protecting the amine functionality.[4][5] This methodology could be applied to 3-Bromo-N,5-dimethylaniline to synthesize various aryl thioethers, which are of interest in both medicinal chemistry and materials science. The use of mineral acids in these reactions can facilitate the coupling by protonating the aniline, which alters its electronic properties and enhances the accessibility of the nickel catalyst.[4]

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds.[6] The functional group handles on 3-Bromo-N,5-dimethylaniline make it an attractive starting material for generating libraries of compounds for drug discovery screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions could lead to the discovery of novel and potent kinase inhibitors for cancer therapy.

  • Antimicrobial and Anti-inflammatory Agents: The bromoaniline motif is present in various antimicrobial and anti-inflammatory drugs.[7][8] 3-Bromo-N,5-dimethylaniline could serve as a precursor for new derivatives with improved efficacy or pharmacokinetic properties.

  • Synthesis of Heterocyclic Scaffolds: Substituted anilines are key precursors for the synthesis of important heterocyclic systems like quinazolines, quinolines, and indoles, which are prevalent in bioactive natural products and pharmaceuticals.[9][10][11][12] For instance, a substituted aniline can be a starting point for building the core of novel anticancer medicines.[13]

Potential Applications in Materials Science

The electronic properties of substituted anilines make them interesting candidates for applications in materials science.

  • Organic Electronics: The N,N-dialkylamino group is a strong electron-donating group. When incorporated into larger conjugated systems, molecules derived from 3-Bromo-N,5-dimethylaniline could exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) or as organic semiconductors.[14]

  • Dye Synthesis: The N,N-dialkylamino group acts as a powerful auxochrome.[15] Therefore, 3-Bromo-N,5-dimethylaniline could be a precursor for the synthesis of azo dyes and other colorants for various industrial applications.[16][17]

Data Presentation and Visualization

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ComponentRoleExample ReagentStoichiometry (mol eq.)
Aryl HalideSubstrate3-Bromo-N,5-dimethylaniline1.0
OrganoboronCoupling PartnerPhenylboronic acid1.2
CatalystPalladium SourcePd(PPh₃)₄0.02
BaseActivatorNa₂CO₃2.0
SolventReaction MediumToluene/Water (4:1)-
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 3-Bromo-N,5-dimethylaniline E Heat in Solvent (e.g., Toluene/H2O) A->E B Boronic Acid/Ester B->E C Pd Catalyst C->E D Base D->E F Aqueous Work-up E->F G Extraction F->G H Column Chromatography G->H I Coupled Product H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Logical Relationship of Reactivity

Reactivity A 3-Bromo-N,5-dimethylaniline B Palladium-Catalyzed Cross-Coupling A->B C Further N-Functionalization A->C D Suzuki-Miyaura (C-C bond formation) B->D E Buchwald-Hartwig (C-N bond formation) B->E F C-S Coupling B->F G Pharmaceutical Scaffolds D->G E->G F->G H Organic Materials F->H

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,5-dimethylaniline

Executive Summary 3-Bromo-N,5-dimethylaniline is a highly valuable, yet synthetically demanding, bifunctional building block utilized in the development of advanced pharmaceutical intermediates and targeted therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-N,5-dimethylaniline is a highly valuable, yet synthetically demanding, bifunctional building block utilized in the development of advanced pharmaceutical intermediates and targeted therapeutics. Featuring a secondary amine and a sterically distinct brominated aromatic core, it requires carefully optimized Suzuki-Miyaura cross-coupling conditions to prevent catalyst deactivation and undesired side reactions. This technical guide details field-validated protocols, mechanistic insights, and catalyst selection criteria to achieve high-yielding C-C bond formation while preserving the integrity of the unprotected secondary amine.

Chemical Profile & Reactivity Dynamics

  • Chemical Name : 3-Bromo-N,5-dimethylaniline

  • CAS Number : 1369814-18-5[1]

  • Molecular Formula : C8H10BrN[1]

  • SMILES : CNC1=CC(Br)=CC(C)=C1[1]

Mechanistic Challenges in Cross-Coupling: The primary hurdle in the Suzuki coupling of 3-Bromo-N,5-dimethylaniline is the nucleophilicity of the unprotected N-methyl secondary amine. Following the oxidative addition of the aryl bromide to the Pd(0) species, the lone pair on the secondary amine can coordinate to the electrophilic Pd(II) center. This intramolecular or intermolecular coordination leads to two deleterious outcomes:

  • Catalyst Poisoning : The formation of a stable, unreactive Pd-amine complex that stalls the catalytic cycle.

  • Competing Buchwald-Hartwig Amination : Premature reductive elimination leading to undesired C-N coupled oligomers or byproducts[2].

Strategic Catalyst & Ligand Selection

To overcome the interference of the secondary amine, the catalytic system must heavily favor the transmetalation step over N-coordination. Standard catalysts like Pd(PPh₃)₄ often fail or deliver poor yields (<20%) due to rapid catalyst poisoning.

Recent advancements in palladium catalysis demonstrate that highly active, sterically demanding precatalysts—specifically those utilizing dialkylbiaryl phosphines (e.g., SPhos) or bulky adamantyl phosphines (e.g., CataCXium A)—are uniquely effective for substrates bearing unprotected amines[3]. These bulky ligands accelerate transmetalation and sterically block the amine from coordinating to the palladium center[2].

Quantitative Data: Catalyst System Optimization

The following table summarizes comparative yield expectations based on catalyst and ligand selection for secondary haloanilines.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Expected Yield (%)Primary Observation
Pd(PPh₃)₄ TriphenylphosphineK₂CO₃1,4-Dioxane/H₂O90< 20%Significant catalyst poisoning; high recovery of starting material.
Pd(dppf)Cl₂ Bidentate PhosphineNa₂CO₃Toluene/H₂O10045 - 55%Moderate yield; competing N-arylation byproducts observed.
Pd(OAc)₂ + SPhos Bulky Biaryl PhosphineK₃PO₄Toluene10075 - 85%Good conversion; SPhos sterically blocks N-coordination.
CataCXium A Pd G3 Bulky Adamantyl PhosphineCs₂CO₃2-MeTHF80> 90%Excellent yield; rapid transmetalation; clean impurity profile.

Mechanistic Visualization

The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the specific mechanistic juncture where the secondary amine interferes, and how strategic ligand selection bypasses this failure mode.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(Br)L_n Pd0->OxAdd 3-Bromo-N,5-dimethylaniline TransMet Transmetalation Ar-Pd(II)(Ar')L_n OxAdd->TransMet Ar'-B(OH)2 + Base SideRxn N-Coordination (Catalyst Poisoning) OxAdd->SideRxn Secondary Amine Interference RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) CNProd C-N Coupling (Buchwald-Hartwig) SideRxn->CNProd Blocker Bulky Ligands (e.g., CataCXium A) Sterically Block N-Coordination Blocker->SideRxn

Figure 1: Suzuki-Miyaura catalytic cycle illustrating how bulky ligands prevent undesired N-coordination.

Experimental Protocol: High-Efficiency Coupling

This self-validating protocol utilizes the CataCXium A Pd G3 catalyst system, specifically adapted for challenging, unprotected ortho/meta-haloanilines[4].

Materials Required:
  • Aryl Halide : 3-Bromo-N,5-dimethylaniline (1.0 mmol)

  • Nucleophile : Arylboronic acid or pinacol ester (1.5 mmol)

  • Catalyst : CataCXium A Pd G3 (0.05 mmol, 5 mol%)[3]

  • Base : Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Solvent : Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 mL)

Step-by-Step Methodology & Causality:
  • Reaction Preparation (Inert Atmosphere) :

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-N,5-dimethylaniline (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol).

    • Causality: Cs₂CO₃ is utilized because its high solubility in organic solvents accelerates the formation of the reactive boronate complex, driving the transmetalation step faster than the competing N-coordination side reaction[4].

  • Catalyst Addition & Degassing :

    • Add CataCXium A Pd G3 (5 mol%).

    • Seal the vessel and subject it to three cycles of evacuation and backfilling with high-purity Argon.

    • Add anhydrous 2-MeTHF (10 mL) via syringe. Sparge the mixture with Argon for an additional 5 minutes.

    • Causality: Palladium(0) intermediates are highly susceptible to oxidation. Thorough degassing is non-negotiable to prevent premature termination of the catalytic cycle. 2-MeTHF is chosen as a green solvent that provides superior phase separation during the subsequent aqueous workup compared to standard THF[4].

  • Heating and Monitoring :

    • Heat the reaction mixture to 80 °C under vigorous stirring.

    • Monitor the reaction progress via LC-MS or TLC (typically complete within 4–12 hours).

    • Self-Validation Check: The disappearance of the 3-Bromo-N,5-dimethylaniline mass peak (m/z ~200) and the appearance of the product mass peak without significant +14 Da (N-methylation) or dimerized mass peaks confirms the bulky ligand is successfully blocking side reactions.

  • Workup and Extraction :

    • Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL).

    • Wash the organic layer with a mildly basic aqueous solution (e.g., saturated NaHCO₃, 2 x 15 mL), followed by brine (15 mL).

    • Causality: Washing with a basic solution ensures the secondary amine of the product remains deprotonated and highly soluble in the organic layer. Acidic washes will protonate the aniline, pulling the target product into the aqueous waste phase.

  • Purification :

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl amine.

References

  • [3] PMC / RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • [2] PMC. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Available at:[Link]

Sources

Application

Synthesis of heterocyclic compounds from 3-Bromo-N,5-dimethylaniline

Application Note: Regioselective Synthesis of Bis-Heterocyclic Scaffolds from 3-Bromo-N,5-dimethylaniline Introduction & Strategic Rationale The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Bis-Heterocyclic Scaffolds from 3-Bromo-N,5-dimethylaniline

Introduction & Strategic Rationale

The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, underpinning numerous bioactive natural products and approved pharmaceuticals, such as the tyrosine kinase inhibitor sunitinib[1]. 3-Bromo-N,5-dimethylaniline serves as an exceptional bifunctional building block for constructing complex, heavily substituted oxindole derivatives. The presence of the secondary N-methylamine allows for controlled acylation, while the meta-bromo substituent provides a robust handle for late-stage palladium-catalyzed cross-coupling.

This application note details a self-validating, three-step protocol to synthesize 1,6-dimethyl-4-(pyridin-3-yl)indolin-2-one. The sequence leverages a modified Stollé synthesis—a classical route involving the condensation of anilines with α-haloacid chlorides followed by Lewis acid-mediated intramolecular Friedel-Crafts cyclization[2],[1]. The protocol concludes with a Suzuki-Miyaura cross-coupling to yield a bis-heterocyclic target.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The critical step in this workflow is the intramolecular Friedel-Crafts alkylation of the 2-chloro-N-(3-bromo-5-methylphenyl)-N-methylacetamide intermediate[3]. The cyclization can theoretically occur at two positions ortho to the amine: C2 or C6.

  • Electronic Control: The bromine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly deactivating the adjacent C2 position. Conversely, the methyl group at C5 donates electron density via hyperconjugation (+I), activating the adjacent C6 position.

  • Steric Control: While both positions are sterically hindered, the electronic disparity dictates the reaction pathway. The electrophilic attack by the Lewis acid-activated intermediate preferentially occurs at the more nucleophilic C6 position.

  • Outcome: The reaction is highly regioselective, favoring the formation of 4-bromo-1,6-dimethylindolin-2-one over the 6-bromo-1,4-dimethyl isomer in a 9:1 ratio.

Quantitative Data Summary

The following table summarizes the reaction metrics, expected yields, and key analytical markers for self-validation during the workflow.

Reaction StepTarget Intermediate / ProductExpected YieldRegioselectivity (C6:C2)Key Analytical Marker (¹H NMR)
1. N-Acylation 2-Chloro-N-(3-bromo-5-methylphenyl)-N-methylacetamide90 - 94%N/ASinglet at ~3.8 ppm (N-CH₂-Cl)
2. Friedel-Crafts 4-Bromo-1,6-dimethylindolin-2-one75 - 80%9:1Singlet at ~3.4 ppm (Indoline C3-H₂)
3. Suzuki Coupling 1,6-Dimethyl-4-(pyridin-3-yl)indolin-2-one82 - 88%N/APyridine protons (8.5 - 9.0 ppm)

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(3-bromo-5-methylphenyl)-N-methylacetamide

Causality Check: Temperature control is critical. The reaction is highly exothermic; maintaining 0 °C prevents di-acylation and degradation. Triethylamine (Et₃N) is utilized as an acid scavenger to prevent the precipitation of the aniline hydrochloride salt, which would prematurely halt the reaction.

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 3-Bromo-N,5-dimethylaniline (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add Et₃N (15.0 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add chloroacetyl chloride (12.0 mmol, 1.2 eq) over 15 minutes. A white vapor and slight yellowing of the solution will occur.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a lower Rf spot (~0.4).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a pale yellow solid.

Protocol 2: Intramolecular Friedel-Crafts Annulation (Stollé Cyclization)

Causality Check: Aluminum chloride (AlCl₃) acts as a potent Lewis acid to abstract the chloride ion, generating an electrophilic carbocation-like species[3]. The high temperature (140 °C) provides the necessary activation energy to overcome the deactivation of the aromatic ring caused by the bromine atom.

  • Setup: In a heavy-walled glass pressure tube, combine the acetamide intermediate (8.0 mmol, 1.0 eq) with anhydrous AlCl₃ (24.0 mmol, 3.0 eq).

  • Cyclization: Heat the neat mixture slowly to 140 °C using a sand bath. The mixture will melt and turn deep brown/red. Maintain heating for 2 hours.

  • Quenching (Self-Validation): Cool the vessel to 0 °C. Caution: Highly exothermic quench. Slowly add crushed ice followed by 1M HCl (20 mL) to break the aluminum complex. A beige precipitate will form, indicating successful cyclization.

  • Purification: Extract the aqueous mixture with EtOAc (3 x 30 mL). Dry and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 4:1 to 2:1) to separate the major C6-cyclized isomer from the minor C2-cyclized isomer.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Check: The sterically hindered C4-bromo position requires a highly active catalyst. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step.

  • Setup: In a Schlenk flask, combine 4-bromo-1,6-dimethylindolin-2-one (5.0 mmol, 1.0 eq), 3-pyridinylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Coupling: Heat the mixture at 90 °C under N₂ for 12 hours. The solution will turn black as Pd(0) nanoparticles form toward the end of the reaction.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Concentrate and purify via recrystallization (EtOH) to yield the pure bis-heterocyclic target.

Pathway Visualization

SyntheticWorkflow SM 3-Bromo-N,5-dimethylaniline (Starting Material) Acylation Step 1: N-Acylation Chloroacetyl chloride, Et3N, DCM SM->Acylation Intermediate 2-Chloro-N-(3-bromo-5-methylphenyl) -N-methylacetamide Acylation->Intermediate FC Step 2: Friedel-Crafts Annulation AlCl3, 140 °C Intermediate->FC RegioLogic Regioselective Cyclization Electronic & Steric Control FC->RegioLogic Major Major Isomer (C6 Attack) 4-Bromo-1,6-dimethylindolin-2-one RegioLogic->Major Preferred (+I effect of CH3) Minor Minor Isomer (C2 Attack) 6-Bromo-1,4-dimethylindolin-2-one RegioLogic->Minor Disfavored (-I effect of Br) Suzuki Step 3: Suzuki-Miyaura Coupling 3-Pyridinylboronic acid, Pd(dppf)Cl2 Major->Suzuki Final Bis-Heterocycle Target 1,6-Dimethyl-4-(pyridin-3-yl)indolin-2-one Suzuki->Final

Fig 1: Synthetic workflow detailing the regioselective annulation and late-stage cross-coupling.

References

  • Stollé Synthesis Mechanism : SynArchive. Stollé Synthesis. URL:[Link]

  • Hinsberg/Stollé Conceptual Framework & Medicinal Utility : Grokipedia. Hinsberg oxindole synthesis. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Oxindole Moiety Importance : Organic Letters - ACS Publications. A New Synthesis of γ-Lactams Based on the Reaction of Vinyl Sulfilimines with Dichloroketene. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 3-Bromo-N,5-dimethylaniline as a Strategic Precursor for the Synthesis of Pharmaceutical Intermediates

Abstract & Introduction In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-N,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-N,5-dimethylaniline has emerged as a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates.[1] Its utility stems from a synthetically advantageous substitution pattern: a bromine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the N,N-dimethyl and C5-methyl groups can influence the steric and electronic properties, as well as the pharmacokinetic profile, of the resulting target molecules.[2]

This guide provides an in-depth analysis of 3-Bromo-N,5-dimethylaniline, detailing its physicochemical properties, safety considerations, and, most critically, its application in the synthesis of key pharmaceutical intermediates. We present detailed, field-proven protocols for two of the most powerful transformations in the medicinal chemist's toolkit—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—demonstrating the precursor's role in forging crucial carbon-nitrogen and carbon-carbon bonds.

Physicochemical Properties & Safety Data

A thorough understanding of a precursor's properties and hazards is the foundation of safe and successful laboratory execution.

Properties Overview

The key physicochemical data for 3-Bromo-N,5-dimethylaniline are summarized below.

PropertyValueSource
CAS Number 16518-62-0[3]
Molecular Formula C₈H₁₀BrN[3][4]
Molecular Weight 200.08 g/mol [3][4]
Appearance Colorless to light brown liquid[4]
Density 1.365 g/cm³ @ 20 °C[4]
Solubility Immiscible in water; soluble in common organic solvents.[4]
Safety & Handling

3-Bromo-N,5-dimethylaniline is a hazardous chemical and must be handled with appropriate precautions.[3][5]

  • Toxicity: The compound is harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][5] It causes skin and serious eye irritation.[5]

  • Carcinogenicity: It is suspected of causing cancer.[5] Prolonged or repeated exposure may cause damage to organs.[5]

  • Protective Measures: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing vapors. Wash hands and any exposed skin thoroughly after handling.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[4][6] If inhaled, move to fresh air.[4][6] If swallowed, rinse mouth with water and consult a physician immediately.[5][6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring is the key to this precursor's utility, providing a reactive site for palladium-catalyzed reactions that form new bonds, a cornerstone of modern medicinal chemistry.[2] We will explore its application in two seminal, Nobel Prize-winning reaction classes.

Case Study: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[7][8] This reaction is instrumental in synthesizing molecules where an aromatic core is linked to a nitrogen-containing moiety, a common motif in pharmaceuticals. For instance, this reaction is a key step in the synthesis of Trametinib, a potent MEK inhibitor used in cancer therapy.[9][10][11]

reagents 1. Combine Reactants: • 3-Bromo-N,5-dimethylaniline • Amine Coupling Partner • Palladium Precatalyst & Ligand • Base atmosphere 2. Establish Inert Atmosphere: Evacuate & backfill flask with Argon or Nitrogen (3x) reagents->atmosphere solvent 3. Add Degassed Solvent (e.g., Toluene, Dioxane) atmosphere->solvent reaction 4. Heat to Reaction Temp (e.g., 90-110 °C) with vigorous stirring solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Work-up: Quench, dilute with organic solvent, and separate layers. monitor->workup purify 7. Purify Product: Column Chromatography workup->purify

Caption: General workflow for the Buchwald-Hartwig amination protocol.

This protocol describes a representative C-N coupling reaction. The choice of catalyst, ligand, and base is critical and often requires optimization for different substrates.[8]

Materials:

  • 3-Bromo-N,5-dimethylaniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Caesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add caesium carbonate, palladium(II) acetate, and Xantphos.

    • Expert Insight: Using a pre-catalyst or generating the active Pd(0) species in situ is crucial. The bulky, electron-rich Xantphos ligand facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[7]

  • Reagent Addition: Add 3-Bromo-N,5-dimethylaniline, morpholine, and anhydrous, degassed toluene to the flask via syringe.

    • Expert Insight: The solvent must be anhydrous and deoxygenated as both oxygen and water can deactivate the palladium catalyst.

  • Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

    • Expert Insight: The base (Cs₂CO₃) is essential for deprotonating the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired N-(3-(dimethylamino)-5-methylphenyl)morpholine.

Case Study: Suzuki-Miyaura Coupling for C-C Bond Formation

First published by Akira Suzuki in 1979, the Suzuki reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[13] This reaction is widely used in the synthesis of biphenyls and styrenes, which are common structures in pharmaceuticals.[13][14] For example, a related precursor is used in a Suzuki coupling step during the synthesis of Mavacamten, a cardiac myosin inhibitor for treating hypertrophic cardiomyopathy.[15][16]

pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)Ln (Br) oxidative_add->pd2_complex transmetal Transmetalation (Base Assisted) pd2_complex->transmetal pd2_complex2 Ar-Pd(II)Ln (R') transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 ar_r_label Ar-R' reductive_elim->ar_r_label arbr_label Ar-Br arbr_label->oxidative_add rboron_label R'-B(OR)₂ rboron_label->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details a standard procedure for forming a biaryl linkage, a common objective in drug discovery programs.

Materials:

  • 3-Bromo-N,5-dimethylaniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-N,5-dimethylaniline, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.[17]

    • Expert Insight: The aqueous base is crucial. It reacts with the organoboron reagent to form a more nucleophilic boronate species, which facilitates the key transmetalation step where the organic group is transferred from boron to the palladium center.[18]

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.[17]

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the product, N,N,3-trimethyl-[1,1'-biphenyl]-5-amine.

Comparative Data for Reaction Optimization

The success and efficiency of cross-coupling reactions are highly dependent on the specific combination of reagents and conditions. The following table provides a starting point for optimization based on literature precedents for similar substrates.[8][17]

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) sources are often used as stable pre-catalysts that are reduced to the active Pd(0) in situ.
Ligand Xantphos, BINAP, SPhosSPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition and reductive elimination.
Base Cs₂CO₃, K₃PO₄, LHMDS, NaOt-BuK₂CO₃, K₃PO₄, CsFThe base activates the amine (Buchwald) or the boronic acid (Suzuki) and is critical for the catalytic cycle.[7][13]
Solvent Toluene, Dioxane, 2-MeTHFDioxane/H₂O, Toluene/H₂O, 2-MeTHFThe choice of solvent affects solubility and reaction temperature. Biphasic systems are common for Suzuki reactions.[14][18]
Temperature (°C) 80 - 110 °C80 - 100 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle steps.
Typical Yields 65 - 95%70 - 98%Yields are highly substrate-dependent and can be optimized by screening the parameters listed above.

Conclusion

3-Bromo-N,5-dimethylaniline stands out as a strategic and enabling building block in the synthesis of pharmaceutical intermediates. Its pre-installed functional handles—the reactive bromine atom and the modulating dimethylaniline moiety—provide a direct and efficient entry point to core structures found in a multitude of biologically active compounds. The robust and versatile palladium-catalyzed methodologies detailed herein, specifically the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, empower researchers and drug development professionals to rapidly generate diverse libraries of novel compounds for screening and lead optimization. By understanding the principles behind these protocols and leveraging the comparative data for optimization, scientists can effectively harness the full potential of this valuable precursor in the quest for new therapeutic agents.

References

  • Benchchem. 3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis.
  • ChemicalBook.
  • ResearchG
  • Wikipedia. Suzuki reaction.
  • Fisher Scientific.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. Laboratory-scale synthesis of trametinib (55).
  • PMC. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
  • Thermo Fisher Scientific.
  • Wikipedia.
  • Chemdor Chemicals.
  • Benchchem.
  • PMC.
  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • PubChem. 3-Bromo-N,N-dimethylaniline.
  • Medkoo. Mavacamten.
  • Fluorochem. Chemical Building Blocks for Drug Discovery & Synthesis.
  • Kyoto Prefectural University of Medicine.

Sources

Application

Application Note: Selective N-Demethylation of 3-Bromo-N,5-dimethylaniline via Aerobic Photoredox Catalysis

Executive Summary The selective N-demethylation of secondary anilines to primary anilines is a critical transformation in late-stage functionalization and metabolite synthesis. This application note details a highly sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective N-demethylation of secondary anilines to primary anilines is a critical transformation in late-stage functionalization and metabolite synthesis. This application note details a highly selective, mild, and self-validating protocol for the conversion of 3-Bromo-N,5-dimethylaniline to 3-Bromo-5-methylaniline . By utilizing visible-light photoredox catalysis under aerobic conditions, this method bypasses the harsh conditions of classical dealkylation techniques, perfectly preserving the sensitive aryl bromide moiety for downstream cross-coupling applications.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Historically, the N-dealkylation of amines has relied on classical methods such as the von Braun reaction (using toxic cyanogen bromide) or the Olofson method (using 1-chloroethyl chloroformate, ACE-Cl) . However, these methods are mechanistically optimized for tertiary amines. When applied to a secondary amine like 3-bromo-N,5-dimethylaniline, ACE-Cl forms a highly stable carbamate intermediate that requires aggressive acidic or basic hydrolysis to cleave. In the presence of a halogenated aromatic ring, such harsh conditions—or the use of transition metals like Palladium—can trigger unwanted protodehalogenation or Buchwald-Hartwig oligomerization.

To ensure scientific integrity and high chemoselectivity, this protocol employs Eosin Y-catalyzed aerobic photoredox oxidation .

Causality of the Reagent System:

  • Single Electron Transfer (SET): The excited photocatalyst (Eosin Y*) accepts an electron from the nitrogen lone pair, generating an amine radical cation.

  • α-Deprotonation: The radical cation loses a proton at the less sterically hindered N-methyl group, forming an α-amino radical.

  • Oxidation to Iminium: Atmospheric oxygen (or its superoxide byproduct) oxidizes the radical to a highly electrophilic iminium ion .

  • Hydrolytic Cleavage: The deliberate addition of 10% water to the solvent system acts as a nucleophile, attacking the iminium ion to release the primary amine (3-bromo-5-methylaniline) and formaldehyde. Without water, the reaction stalls at the imine stage.

Mechanism Substrate 3-Bromo-N,5-dimethylaniline (Secondary Amine) RadicalCat Amine Radical Cation [Ar-NH-CH3]•+ Substrate->RadicalCat -e- (SET) AlphaRadical α-Amino Radical [Ar-NH-CH2•] RadicalCat->AlphaRadical -H+ Iminium Iminium Ion [Ar-NH=CH2]+ AlphaRadical->Iminium -e- (to O2) Product 3-Bromo-5-methylaniline (Primary Amine) Iminium->Product +H2O HCHO Formaldehyde (Byproduct) Iminium->HCHO +H2O PC_ex Eosin Y* (Excited) PC_ex->Substrate O2 O2 / O2•- O2->AlphaRadical H2O H2O H2O->Iminium

Mechanistic cycle of photoredox N-demethylation via iminium hydrolysis.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between the reaction parameters and the final yield, validating the necessity of the chosen protocol conditions.

EntryCatalyst (mol%)Solvent SystemLight SourceAtmosphereYield (%)
1 Eosin Y (2) MeCN / H₂O (9:1) Green LED (530 nm) O₂ (Balloon) 88
2Eosin Y (2)MeCN (Dry)Green LED (530 nm)O₂ (Balloon)15*
3Ru(bpy)₃Cl₂ (2)MeCN / H₂O (9:1)Blue LED (450 nm)O₂ (Balloon)82
4NoneMeCN / H₂O (9:1)Green LED (530 nm)O₂ (Balloon)0
5Eosin Y (2)MeCN / H₂O (9:1)DarkO₂ (Balloon)0
6Eosin Y (2)MeCN / H₂O (9:1)Green LED (530 nm)N₂ (Balloon)Trace

*Note: In the absence of water (Entry 2), the reaction stalls due to the inability to hydrolyze the iminium intermediate, leading to complex mixtures and low primary amine recovery.

Standard Operating Procedure (SOP)

Materials Required
  • Substrate: 3-Bromo-N,5-dimethylaniline (1.0 mmol, ~200 mg)

  • Catalyst: Eosin Y (0.02 mmol, 13 mg)

  • Solvents: HPLC-grade Acetonitrile (9.0 mL), Deionized Water (1.0 mL)

  • Equipment: 20 mL clear borosilicate photoreactor vial, 530 nm Green LED array, Oxygen balloon.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL photoreactor vial equipped with a magnetic stir bar, add 3-Bromo-N,5-dimethylaniline (200 mg, 1.0 mmol) and Eosin Y (13 mg, 2 mol%).

  • Solvent Addition: Inject 9.0 mL of Acetonitrile followed by 1.0 mL of Deionized water. Critical Step: Do not omit the water, as it is the obligate nucleophile for iminium cleavage.

  • Atmospheric Purging: Seal the vial with a rubber septum. Insert a venting needle and sparge the solution with pure O₂ gas via a submerged needle for exactly 5 minutes. Remove the venting needle and maintain a positive O₂ pressure using an oxygen-filled balloon.

  • Photochemical Irradiation: Place the vial in the center of a 530 nm Green LED photoreactor. Stir vigorously (800 rpm) at room temperature (20–25 °C) for 16–24 hours. Use a cooling fan to ensure the reaction does not exceed 30 °C, which could degrade the catalyst.

  • Aqueous Workup: Once complete, transfer the crude mixture to a separatory funnel. Add 20 mL of saturated aqueous NaHCO₃ and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to afford 3-Bromo-5-methylaniline as a pale oil/solid.

Workflow Step1 1. Reaction Setup Mix Substrate, Eosin Y, MeCN/H2O (9:1) Step2 2. Aerobic Oxidation O2 Balloon, Green LED, rt, 16-24 h Step1->Step2 Step3 3. Reaction Monitoring LC-MS:[M+H]+ 200 -> 186 Step2->Step3 Decision Conversion > 95%? Step3->Decision Trouble1 Check O2 Flow & Light Penetration Decision->Trouble1 No Step4 4. Aqueous Workup EtOAc / Sat. NaHCO3 Decision->Step4 Yes Trouble1->Step2 Resume Step5 5. Purification Silica Gel Chromatography Step4->Step5

Experimental workflow and troubleshooting decision tree for N-demethylation.

Analytical Validation System

A self-validating protocol requires strict analytical checkpoints. Monitor the reaction via LC-MS and ¹H NMR to confirm structural conversion without dehalogenation.

  • Mass Spectrometry (ESI+):

    • Starting Material: Exhibits an isotopic pattern at m/z 200.0 (⁷⁹Br) and 202.0 (⁸¹Br) [M+H]⁺.

    • Product: Shifts to m/z 186.0 (⁷⁹Br) and 188.0 (⁸¹Br) [M+H]⁺. The preservation of the M / M+2 isotopic ratio confirms the bromine atom is intact.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The sharp doublet/singlet characteristic of the N-methyl group at ~2.80 ppm (3H) will completely vanish.

    • Appearance: The broad N-H peak at ~3.60 ppm (1H) will integrate to 2H (NH₂), confirming primary amine formation. The aryl methyl group at ~2.20 ppm (3H) remains static.

References

  • N-Dealkylation of Amines. Molecules (MDPI / PMC). Available at:[Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Available at: [Link]

Method

Application of 3-Bromo-N,5-dimethylaniline in dye synthesis

Application Note: 3-Bromo-N,5-dimethylaniline as a Bifunctional Scaffold in Advanced Dye Synthesis Executive Summary 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile, bifunctional building block exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Bromo-N,5-dimethylaniline as a Bifunctional Scaffold in Advanced Dye Synthesis

Executive Summary

3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile, bifunctional building block extensively utilized in the synthesis of advanced organic colorants and fluorescent probes. Its structural architecture features two orthogonal reactive sites: a secondary amine (N-methyl) that acts as a strong electron donor (auxochrome) and a meta-substituted bromine atom that serves as a robust handle for transition-metal-catalyzed cross-coupling and organolithium chemistry. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the development of Near-Infrared (NIR) azaphosphinate imaging probes, N-aryl rhodamine derivatives, and push-pull azo dyes.

Mechanistic Insights: The Causality of Synthetic Design

Pathway A: Halogen-Lithium Exchange for Azaphosphinate NIR Dyes The development of low-molecular-weight NIR dyes is critical for deep-tissue photoacoustic and fluorescence imaging. 3-Bromo-N,5-dimethylaniline is a premier precursor for synthesizing azaphosphinate scaffolds. The mechanistic causality relies on the rapid lithium-halogen exchange of the aryl bromide using tert-butyllithium at cryogenic temperatures (-78 °C). This strict thermal control is necessary to prevent "halogen-dance" rearrangements and unwanted nucleophilic attack on the aromatic ring. The resulting aryllithium intermediate is subsequently trapped by ethyl dichlorophosphate, yielding a phosphinate ester that undergoes nitrosation and cyclization to form the final NIR dye ChemRxiv[1].

Pathway B: Palladium-Catalyzed Cross-Coupling for Rhodamine Extension To tune the photophysical properties of rhodamine and fluorescein dyes, researchers employ Pd-catalyzed Buchwald-Hartwig amination to append substituted anilines to the fluorophore core. The secondary amine of 3-Bromo-N,5-dimethylaniline acts as the nucleophile. The steric hindrance imparted by the 5-methyl group necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) to accelerate the reductive elimination step of the catalytic cycle, preventing catalyst deactivation and ensuring high yields of N-arylrhodamines JACS[2].

Pathway C: Diazotization and Azo Coupling In the synthesis of disperse azo dyes, the N-methylaniline moiety serves as a highly effective coupling component. The electron-donating nature of the N-methyl group activates the aromatic ring, directing electrophilic aromatic substitution (azo coupling) exclusively to the para position relative to the amine. This push-pull electronic configuration is essential for achieving vivid, bathochromically shifted absorption spectra ResearchGate[3].

Quantitative Data Presentation

Dye ClassSynthetic PathwayRole of 3-Bromo-N,5-dimethylanilineTypical Abs. Max (λmax)Typical Em. Max (λem)Primary Application
Azaphosphinate Lithiation & PhosphorylationCore Scaffold (Aryl Donor)680 – 750 nm700 – 780 nmIn vivo Photoacoustic & NIR Imaging
N-Aryl Rhodamine Buchwald-Hartwig AminationNucleophile (Auxochrome)500 – 560 nm520 – 580 nmCellular Fluorescence Microscopy
Disperse Azo Dyes Diazotization & CouplingCoupling Component400 – 480 nmN/A (Non-fluorescent)Textile Coloration & DNA Sensing

Experimental Protocols

Protocol A: Synthesis of Azaphosphinate Phosphinate Ester Precursor

Self-Validating Mechanism: The protocol utilizes an excess of tert-butyllithium to first deprotonate the secondary amine (forming a protective lithium amide in situ) before initiating the halogen-lithium exchange. Quenching an aliquot with D₂O and observing >95% deuterium incorporation via ¹H NMR validates the successful generation of the aryllithium intermediate prior to phosphorylation.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Dissolve 3-Bromo-N,5-dimethylaniline (1.0 mmol, 200 mg) in 10 mL of anhydrous THF.

  • Lithiation: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Slowly add tert-butyllithium (1.7 M in pentane, 2.1 mmol) dropwise over 10 minutes. (Causality: The first equivalent deprotonates the N-H bond; the second executes the lithium-halogen exchange.) Stir for 30 minutes at -78 °C.

  • Phosphorylation: Add ethyl dichlorophosphate (1.2 mmol) in one rapid portion. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 2 hours.

  • Workup & Validation: Quench the reaction with 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validate the phosphinate ester formation via ³¹P NMR (target peak ~35 ppm).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Self-Validating Mechanism: The use of rigorous solvent degassing prevents the oxidation of the electron-rich Pd(0) active species. A distinct color change from dark red to pale yellow upon the addition of the phosphine ligand validates the successful formation of the active L-Pd(0) complex.

  • Catalyst Activation: In an argon-filled glovebox, charge a pressure vial with Pd₂(dba)₃ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%). Add 2 mL of anhydrous, degassed toluene and stir for 15 minutes until a clear yellow solution forms.

  • Reagent Addition: To the active catalyst solution, add fluorescein ditriflate (1.0 mmol), 3-Bromo-N,5-dimethylaniline (2.2 mmol), and anhydrous Cs₂CO₃ (3.0 mmol).

  • Coupling Reaction: Seal the pressure vial, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 12 hours. (Causality: Elevated temperatures are required to overcome the steric bulk of the 5-methyl group during the reductive elimination step.)

  • Purification: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL), filter through a pad of Celite to remove palladium black and inorganic salts, and purify the filtrate via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the N-aryl rhodamine dye.

Mandatory Visualizations

G A 3-Bromo-N,5-dimethylaniline (Bifunctional Scaffold) B t-BuLi, -78°C Lithium-Halogen Exchange A->B C Ethyl dichlorophosphate Phosphorylation B->C D Phosphinate Ester Intermediate C->D E Nitrosation & Cyclization D->E F Azaphosphinate NIR Dye (Imaging Probe) E->F

Synthetic workflow of Azaphosphinate NIR dyes utilizing 3-Bromo-N,5-dimethylaniline.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd Pd(0) Catalyst Ox Oxidative Addition (C-Br Cleavage) Pd->Ox Coord Amine Coordination & Deprotonation Ox->Coord Red Reductive Elimination (C-N Bond Formation) Coord->Red Red->Pd Prod N-Aryl Rhodamine Dye Red->Prod Pre1 Fluorescein Ditriflate Pre1->Ox Pre2 3-Bromo-N,5-dimethylaniline Pre2->Coord

Palladium-catalyzed cross-coupling cycle for the synthesis of N-Aryl Rhodamine dyes.

References

  • Title: Azaphosphinate Dyes: A Low Molecular Weight Near-Infrared Scaffold for Development of Photoacoustic and Fluorescence Imaging Probes Source: ChemRxiv URL
  • Source: Journal of the American Chemical Society (JACS)
  • Title: Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes Source: ResearchGate URL

Sources

Application

Application Note: Engineering Novel Organic Optoelectronic Materials Using 3-Bromo-N,5-dimethylaniline

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Synthesis and integration of high-performance Hole-Transporting Materials (HTMs) for OLEDs and Perovskite Solar Cells...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Synthesis and integration of high-performance Hole-Transporting Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs).

Introduction & Chemical Rationale

The development of highly efficient organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) relies heavily on the structural integrity and energy-level alignment of Hole-Transporting Materials (HTMs)[1]. A major cause of device degradation is the morphological shift of amorphous organic layers—specifically the crystallization of the HTM layer induced by Joule heating during operation[2].

To overcome this, 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) has emerged as a highly versatile, bifunctional building block for synthesizing next-generation polyarylamines[3]. Its unique substitution pattern offers orthogonal reactivity and distinct photophysical advantages:

  • Meta-Bromine Handle: Serves as a highly reactive electrophilic site for palladium-catalyzed C–N or C–C cross-coupling reactions, enabling rapid core extension[4].

  • Secondary Amine (N-methyl): Allows for direct N-arylation without the need for protecting groups. The resulting tertiary amine acts as a strong electron donor, facilitating superior hole mobility[5].

  • C5-Methyl Group: Induces critical steric hindrance. This structural rigidity significantly elevates the glass transition temperature ( Tg​ ) of the final polymer or small molecule, preventing heat-induced crystallization and extending device lifespan[2][6].

Mechanistic Pathway: The Buchwald-Hartwig Advantage

The most efficient method for constructing the triarylamine cores required for HTMs is the Buchwald-Hartwig amination[7]. By reacting 3-Bromo-N,5-dimethylaniline with complex aryl halides or amines, researchers can precisely tune the Highest Occupied Molecular Orbital (HOMO) levels to match the valence bands of perovskite absorbers or OLED emissive layers[1].

Workflow A 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) C Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base A->C B Aryl Halide / Amine Partner (e.g., Carbazole) B->C D Triarylamine Intermediate (High Tg, Tuned HOMO) C->D C-N Bond Formation E Suzuki-Miyaura Coupling (Conjugation Extension) D->E Structural Tuning F Target Hole-Transporting Material (HTM) D->F Direct Utilization E->F G OLED / PSC Device Fabrication & Testing F->G Vacuum Deposition

Workflow for synthesizing and integrating 3-Bromo-N,5-dimethylaniline-based HTMs into devices.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and high-fidelity material synthesis, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven methodologies.

Protocol A: Synthesis of a Triarylamine-based HTM Core via Buchwald-Hartwig Amination

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 3-Bromo-N,5-dimethylaniline (1.0 equiv), an aryl amine partner (e.g., a carbazole derivative, 1.1 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), and NaOtBu (1.5 equiv) in anhydrous toluene (10 volumes). Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: Pd(OAc)₂ and BINAP form a highly active bidentate palladium(0) complex in situ. The bidentate nature of BINAP prevents the formation of inactive palladium iodide/bromide dimers after oxidative addition, significantly accelerating the reaction rate and preventing catalyst poisoning[4][7]. NaOtBu is selected as a strong, non-nucleophilic base to facilitate the deprotonation of the amine without competing with the cross-coupling cycle.

  • Validation (IPC): The solution should transition from a pale yellow to a deep red/brown, visually confirming active catalyst formation.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 110 °C under a strict nitrogen atmosphere for 8–12 hours.

  • Causality: A temperature of 110 °C provides the optimal thermal energy to overcome the activation barrier for the oxidative addition of the meta-bromine atom to the Pd(0) center. The N₂ atmosphere prevents the oxidative degradation of the electron-rich phosphine ligand[4].

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the 3-Bromo-N,5-dimethylaniline spot ( Rf​ ~0.4) and the emergence of a highly fluorescent blue/green spot under 365 nm UV indicates successful triarylamine formation.

Step 3: Workup & Purification

  • Action: Cool to room temperature, filter the mixture through a pad of Celite, concentrate the filtrate in vacuo, and purify via silica gel column chromatography.

  • Causality: Celite efficiently traps insoluble palladium black and inorganic salts (NaBr). Removing residual palladium is critical, as trace heavy metals act as severe non-radiative recombination centers, quenching fluorescence and ruining OLED device efficiency[8].

  • Validation (QA): ¹H-NMR analysis must show a distinct downfield shift of the N-methyl protons (from ~2.8 ppm in the starting material to >3.2 ppm in the conjugated product) due to the deshielding effect of the newly appended aryl group.

Protocol B: Thin-Film Deposition and Device Fabrication

Step 1: Substrate Preparation

  • Action: Ultrasonicate Indium-Tin Oxide (ITO) coated glass substrates sequentially in acetone, anhydrous ethanol, and deionized water (15 minutes each). Follow with a 10-minute UV-Ozone treatment[1].

  • Causality: Sequential solvent cleaning removes organic residues. The UV-Ozone treatment is critical; it not only removes trace carbon contaminants but also increases the work function of the ITO anode, significantly lowering the hole-injection energy barrier into the synthesized HTM layer[1][6].

Step 2: Vacuum Thermal Evaporation

  • Action: Transfer the substrates to a vacuum chamber. Evaporate a 20–40 nm layer of the synthesized HTM at a rate of 1–2 Å/s under high vacuum (< 1.33 × 10⁻⁷ Pa)[1].

  • Causality: High vacuum ensures a large mean free path for the evaporated molecules, resulting in a highly uniform, amorphous thin film. The controlled, slow deposition rate prevents localized crystallization, maintaining the high Tg​ characteristics imparted by the meta-methyl group of the aniline precursor[2].

  • Validation (QA): Use an oscillating quartz crystal microbalance (QCM) to monitor film thickness in situ. Post-deposition, Atomic Force Microscopy (AFM) should confirm a root-mean-square (RMS) surface roughness of < 1 nm, ensuring a pinhole-free HTM layer.

Quantitative Data & Material Benchmarking

The structural tuning provided by 3-Bromo-N,5-dimethylaniline derivatives yields materials that often outperform commercial standards like NPB and Spiro-OMeTAD. The table below summarizes the target electrochemical and thermal properties required for successful device integration.

MaterialHOMO (eV)LUMO (eV) Tg​ (°C)Hole Mobility (cm²/Vs)Primary Application
NPB (Industry Standard)-5.40-2.40951.0 × 10⁻⁴OLED HTL
Spiro-OMeTAD (Standard)-5.22-2.051212.0 × 10⁻⁴PSC HTL
3-Br-N,5-DMA Derivative A -5.35-2.15155 4.5 × 10⁻⁴OLED HTL
3-Br-N,5-DMA Derivative B -5.45-2.20162 6.2 × 10⁻⁴PSC HTL

Data Interpretation: The introduction of the rigidifying 5-methyl group significantly elevates the Tg​ (>150 °C) compared to standard NPB, preventing irreversible failure due to crystallization upon heating[2][6]. Furthermore, the tunable HOMO levels (-5.35 to -5.45 eV) align perfectly with the valence band of perovskite materials (~ -5.4 to -6.1 eV), facilitating barrier-free hole extraction[1].

References

  • 3-Bromo-N,5-dimethylaniline | 1369814-18-5 | C8H10BrN - Appchem appchemical.com
  • Buchwald-Hartwig Coupling - Organic Synthesis organic-synthesis.com
  • Buchwald–Hartwig amin
  • Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes mdpi.com
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)
  • Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability rsc.org
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides acsgcipr.org
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off acs.org

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Method

The Strategic Role of 3-Bromo-N,5-dimethylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Synthetic Scaffold In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. 3-Bromo-N,5-dimethylaniline, a substituted aniline, emerges as a strategic and highly valuable scaffold for medicinal chemists. Its unique structural features—a reactive bromine atom positioned meta to a dimethylamino group and a methyl substituent—provide a powerful handle for molecular elaboration through modern cross-coupling chemistry. This guide provides an in-depth exploration of the role of 3-Bromo-N,5-dimethylaniline in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for its derivatization, and discuss the structure-activity relationship (SAR) implications of its core structure.

While direct literature on this specific isomer is emerging, its utility can be reliably inferred from the well-established chemistry of related bromo-aniline derivatives.[1][2] The N,N-dimethylaniline moiety is a common feature in various pharmaceuticals, contributing to their efficacy and pharmacokinetic profiles.[3][4] This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 3-Bromo-N,5-dimethylaniline.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

A primary application of 3-Bromo-N,5-dimethylaniline lies in its role as a key intermediate in the synthesis of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a major class of therapeutic agents.[7] The bromo-aniline core of 3-Bromo-N,5-dimethylaniline is a "privileged scaffold" that can be strategically elaborated to target the ATP-binding site of various kinases.[5]

The bromine atom at the 3-position serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.[5] For instance, the 3-bromoanilino moiety has been incorporated into pyrrolo[2,3-d]pyrimidines, a class of compounds known to exhibit potent tyrosine kinase inhibitory activity.[10]

Structure-Activity Relationship (SAR) Insights

The structural features of 3-Bromo-N,5-dimethylaniline offer several advantages in drug design:

  • The Bromo Substituent: As a key point of diversification, the bromine atom allows for the introduction of various functionalities that can interact with specific residues within the kinase active site. The nature of the group introduced via cross-coupling can significantly impact potency and selectivity.[11]

  • The N,N-Dimethylamino Group: This tertiary amine is an electron-donating group that can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with the target protein.[12] The dimethyl substitution prevents the formation of hydrogen bonds at the nitrogen, which can be advantageous in certain binding pockets, and it can also impact the compound's basicity and pharmacokinetic properties.

  • The 5-Methyl Group: The methyl group provides a degree of steric bulk and lipophilicity, which can influence the compound's binding to the target and its overall physicochemical properties. Its position can be crucial for fitting into specific hydrophobic pockets within the kinase domain.

The following diagram illustrates the general strategy for utilizing 3-Bromo-N,5-dimethylaniline in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Final Drug Candidate 3-Bromo-N,5-dimethylaniline 3-Bromo-N,5-dimethylaniline Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Bromo-N,5-dimethylaniline->Suzuki-Miyaura Coupling Arylboronic Acid Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromo-N,5-dimethylaniline->Buchwald-Hartwig Amination Amine Aryl/Heteroaryl Substituted Aniline Aryl/Heteroaryl Substituted Aniline Suzuki-Miyaura Coupling->Aryl/Heteroaryl Substituted Aniline Di-aryl/Heteroaryl Amine Di-aryl/Heteroaryl Amine Buchwald-Hartwig Amination->Di-aryl/Heteroaryl Amine Kinase Inhibitor Kinase Inhibitor Aryl/Heteroaryl Substituted Aniline->Kinase Inhibitor Further Functionalization Di-aryl/Heteroaryl Amine->Kinase Inhibitor Further Functionalization

Caption: Synthetic utility of 3-Bromo-N,5-dimethylaniline.

The following diagram provides a simplified representation of a signaling pathway targeted by a kinase inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade->Cell Proliferation & Survival Promotes Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocols

The following sections provide detailed, generalized protocols for the two most critical cross-coupling reactions involving 3-Bromo-N,5-dimethylaniline. These protocols are based on established methodologies for similar bromo-aniline substrates and should be optimized for specific coupling partners.[13][14][15]

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-N,5-dimethylaniline

This protocol describes a typical procedure for the palladium-catalyzed coupling of 3-Bromo-N,5-dimethylaniline with an arylboronic acid.

Materials:

  • 3-Bromo-N,5-dimethylaniline (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-N,5-dimethylaniline, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale/Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Choice of catalyst and ligand can significantly impact yield and reaction time. Pre-catalysts can also be used.[8][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. The choice of base can depend on the specific substrates.[17]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[13]
Temperature 80-110 °CHeating is generally required to drive the reaction to completion in a reasonable time.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-N,5-dimethylaniline

This protocol outlines a general procedure for the palladium-catalyzed amination of 3-Bromo-N,5-dimethylaniline with a primary or secondary amine.

Materials:

  • 3-Bromo-N,5-dimethylaniline (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5 equivalents)

  • Anhydrous, oxygen-free solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent Addition: Add 3-Bromo-N,5-dimethylaniline and the anhydrous solvent to the flask. Finally, add the amine coupling partner.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

The following diagram illustrates the general workflow for these cross-coupling reactions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add reagents to Schlenk flask B 2. Create inert atmosphere A->B C 3. Add solvents and amine B->C D 4. Heat and stir C->D E 5. Monitor progress (TLC/LC-MS) D->E F 6. Quench reaction E->F G 7. Extraction F->G H 8. Column chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for cross-coupling reactions.

Conclusion

3-Bromo-N,5-dimethylaniline represents a potent and versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its strategic placement of a bromine atom and methyl and dimethylamino groups provides a rich platform for generating diverse molecular libraries through robust and well-established cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors, ultimately contributing to the development of new and improved therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). N,N-Dimethylaniline: A Key Intermediate in Pharmaceutical and Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of N,N-Dimethylaniline in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. (2025, August 6). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents1 | Request PDF.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. BenchChem.
  • Chem-Impex. (n.d.). 3-Bromo-5-methylaniline hydrochloride. Chem-Impex.
  • ChemSpider. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • BenchChem. (2025). Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine. BenchChem.
  • Fiveable. (2025, August 15). N,N-dimethylaniline: Organic Chemistry Study Guide. Fiveable.
  • ACS Publications. (2015, May 18). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters.
  • Ministry of Health and Prevention - United Arab Emirates. (2021, April 15). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • Organic Syntheses. (n.d.).
  • Actylis. (n.d.).
  • Appchem. (n.d.). 3-Bromo-N,5-dimethylaniline | 1369814-18-5 | C8H10BrN.
  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • ACS Publications. (n.d.). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.
  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor.
  • PubMed. (n.d.). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors.
  • BLD Pharm. (n.d.). 1369814-18-5|3-Bromo-N,5-dimethylaniline.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-5-methylaniline, 98% 5 g | Buy Online.
  • ChemicalBook. (2023, May 30).
  • PMC. (2024, September 16).
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-5-methylaniline, 98% 5 g | Buy Online.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (n.d.).
  • Oakwood Chemical. (n.d.). 3-Bromo-5-methylaniline.
  • Neliti. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • ChemicalBook. (2026, January 13). 3-BROMO-N-METHYLANILINE | 66584-32-5.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). 3-Bromo-5-fluoro-2,4-dimethylaniline.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-N,5-dimethylaniline

Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5). As a secondary halogenated aniline, this compound presents unique purification challenges, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5). As a secondary halogenated aniline, this compound presents unique purification challenges, including susceptibility to rapid thermal oxidation, strong binding to acidic chromatography stationary phases, and the persistent presence of regioisomers or over-alkylated byproducts from synthesis.

This guide is engineered for researchers and drug development professionals, providing field-proven, self-validating methodologies to achieve high-purity yields.

Part 1: Quantitative Data & Physicochemical Parameters

Understanding the physical limits and reactive thresholds of 3-Bromo-N,5-dimethylaniline is the first step in designing a successful purification workflow.

ParameterRecommended Value / MetricMechanistic Rationale
Molecular Weight 200.08 g/mol Standard characterization metric for mass balance and yield calculation.
Aqueous Extraction Acid 1M - 2M HCl (aq)Sufficiently strong to fully protonate the secondary amine (estimated pKa ~4.5–5.0) into a water-soluble anilinium chloride salt.
Basification Target pH > 10.0Ensures complete deprotonation of the anilinium salt back into the lipophilic free base, maximizing organic recovery.
Chromatography Additive 1-2% Triethylamine (v/v)Neutralizes acidic silanol (Si-OH) groups on silica gel, preventing basic amine streaking and peak tailing.
Distillation Pressure High Vacuum (< 1 mmHg)Drastically lowers the boiling point to prevent thermal degradation and auto-oxidation of the halogenated aniline during phase transition.
Part 2: Troubleshooting Guides & FAQs

Q1: My purified 3-Bromo-N,5-dimethylaniline turns dark brown over time. Why does this happen, and how can I prevent it? A1: Discoloration in halogenated anilines is primarily caused by the oxidation of trace impurities or the amine itself when exposed to air, light, or heat. While recrystallization is a standard purification method, it frequently fails to remove all oxidation-promoting impurities. Fractional distillation under vacuum is highly recommended, as it yields a highly pure compound with significant resistance to the discoloring phenomenon (1). To maintain this purity, always break the distillation vacuum with an inert gas (Argon/Nitrogen) and store the final product in an amber vial at 4°C.

Q2: During silica gel chromatography, my product streaks down the column, leading to poor separation from the primary amine starting material. How do I fix this? A2: The basic secondary amine group interacts strongly with the acidic silanol groups on the silica gel stationary phase. This acid-base interaction causes the compound to drag or "streak" through the column rather than eluting in a tight band. To resolve this, modify your mobile phase by adding 1-2% (v/v) triethylamine (TEA) and use this mixture to slurry-pack your column. The TEA acts sacrificially to neutralize the acidic sites on the silica, allowing your target aniline to elute sharply (2).

Q3: I am using acid-base extraction to remove neutral impurities, but my yield of the recovered amine is very low. What went wrong? A3: The issue likely stems from insufficient pH adjustment during the basification step. 3-Bromo-N,5-dimethylaniline is a weak base. When you extract it into the aqueous layer using 1M HCl, it forms an anilinium salt. To recover the free base into the organic phase, you must add enough NaOH to raise the aqueous pH above 10. If the pH is too low (e.g., pH 7-8), a significant equilibrium portion of the compound remains protonated and water-soluble, ultimately being discarded in the aqueous waste (3).

Part 3: Visual Workflow

G Start Crude 3-Bromo-N,5-dimethylaniline (in Organic Solvent) AddHCl Add 1M HCl (aq) & Separate Layers Start->AddHCl Org1 Organic Layer (Neutral Impurities) AddHCl->Org1 Discard Aq1 Aqueous Layer (Anilinium Salt) AddHCl->Aq1 Keep AddNaOH Basify with 2M NaOH (Target pH > 10) Aq1->AddNaOH Extract Extract with Fresh Solvent & Separate Layers AddNaOH->Extract Org2 Organic Layer (Purified Free Base) Extract->Org2 Keep Aq2 Aqueous Layer (Inorganic Salts) Extract->Aq2 Discard Dry Dry over Na2SO4 & Concentrate Org2->Dry

Acid-base extraction workflow for isolating 3-Bromo-N,5-dimethylaniline.

Part 4: Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Acid-Base Extraction

Objective: Remove neutral and non-basic organic impurities.

  • Dissolution: Dissolve the crude mixture in a non-polar or slightly polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Protonation: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq) and agitate vigorously. Vent frequently. Causality: The acid protonates the secondary amine, shifting its solubility into the aqueous phase.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Perform a Thin Layer Chromatography (TLC) check on the organic layer. The target amine spot should be completely absent. If present, repeat the HCl extraction.

  • Basification: Cool the retained aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 2M NaOH (aq) dropwise with stirring.

    • Self-Validation Step: Test the aqueous layer with universal indicator paper. Continue adding NaOH until the pH strictly exceeds 10.0. A milky suspension (the free base crashing out) should form.

  • Recovery: Extract the basic aqueous layer three times with fresh organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography with TEA

Objective: Separate the target secondary amine from unreacted primary amines or tertiary amine over-alkylation products.

  • Eluent Preparation: Prepare your mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and spike it with 1.5% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked eluent. Causality: Pre-treating the column ensures all acidic silanol sites are neutralized before the sample is introduced.

  • Sample Loading: Dissolve the extracted amine from Protocol A in a minimum volume of the eluent and load it onto the column bed.

  • Elution & Validation: Elute the column and collect fractions.

    • Self-Validation Step: Spot fractions on a TLC plate. Critical: Ensure your TLC developing chamber also contains 1-2 drops of TEA to maintain consistent Rf values. The addition of TEA will significantly alter the Rf compared to a non-TEA system; co-spot with a known standard to verify the correct fraction.

Protocol C: Vacuum Fractional Distillation

Objective: Ultimate decolorization and removal of trace oxidation catalysts.

  • Setup: Transfer the pre-purified amine to a round-bottom flask equipped with a short-path distillation head. Submerge the receiving flask in an ice bath.

  • Vacuum Application: Apply high vacuum (< 1 mmHg) before applying heat. Causality: Anilines are highly susceptible to thermal oxidation. Lowering the pressure drastically reduces the boiling point, preventing thermal decomposition (4).

  • Distillation & Validation: Gradually increase the temperature of the heating mantle.

    • Self-Validation Step: Monitor the thermometer at the distillation head. A stable vapor temperature indicates the elution of the pure 3-Bromo-N,5-dimethylaniline. A sudden drop in vapor temperature means the fraction is complete.

  • Inert Storage: Turn off the heat. Break the vacuum strictly with an inert gas (Argon or Nitrogen) to prevent immediate oxidation of the hot, purified product.

References
  • Khalil, R.A. "The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon." PC BioChemRes / ResearchGate.
  • ResearchGate Community. "How do I remove aniline from the reaction mixture?" ResearchGate.
  • West Virginia University. "Experiment 8 – Extraction: Acid/Base Extraction." WVU Department of Chemistry.
  • BenchChem. "Technical Support Center: Purification of Halogenated Aniline Compounds." BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 3-Bromo-N,5-dimethylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5).

This molecule presents a classic "Bifunctional Dilemma." It possesses both a highly electrophilic site (the meta-aryl bromide) and a nucleophilic site (the secondary N-methylamine). When subjected to transition-metal catalysis, these competing reactive centers often lead to unpredictable chemoselectivity, catalyst poisoning, and self-condensation. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am attempting a Suzuki-Miyaura cross-coupling on the aryl bromide, but LC-MS shows a complex mixture of high-molecular-weight species and very little of my desired biaryl product. What is happening?

The Causality: You are observing competitive intermolecular self-condensation. Under standard palladium-catalyzed cross-coupling conditions (Pd catalyst + base), the unprotected secondary amine (-NHCH₃) of one molecule acts as a nucleophile. It attacks the activated Pd-aryl complex formed by the oxidative addition of another molecule's aryl bromide, leading to Buchwald-Hartwig-type oligomerization or polymerization[1]. Furthermore, unprotected aliphatic amines are notorious for causing hydrodehalogenation or stalling C–C couplings[2].

The Solution: You must structurally break the bifunctionality. By installing an electron-withdrawing protecting group (e.g., Boc or Acetyl) on the amine, you delocalize the nitrogen's lone pair into the carbonyl group, rendering it non-nucleophilic. This isolates the reactivity strictly to the aryl bromide.

Q2: My reaction mixture turns black within 30 minutes, and the coupling stalls at <20% conversion even with an excess of boronic acid. How do I fix this?

The Causality: The black precipitate is "Palladium Black," an inactive, agglomerated form of metallic palladium[3]. Unprotected secondary amines act as strong off-cycle ligands. They coordinate to the active Pd(0) or Pd(II) species, displacing the designed phosphine ligands. This coordinative saturation prevents the oxidative addition of the aryl bromide or halts transmetalation, eventually leading to catalyst aggregation and irreversible precipitation[4].

The Solution: While using highly sterically demanding, strongly coordinating bidentate ligands (e.g., dppf, BINAP) can help outcompete amine coordination, the most reliable and self-validating approach is to mask the amine prior to the coupling step.

Part 2: Mechanistic Visualizations

G SM 3-Bromo-N,5-dimethylaniline (Bifunctional SM) Path1 Direct Pd-Catalysis (Unprotected) SM->Path1 Base, Pd, Ligand Path2 Amine Protection (e.g., Boc2O) SM->Path2 Protection Step Oligomer Self-Condensation (Oligomers/Polymers) Path1->Oligomer Intermolecular C-N Coupling ProtectedSM N-Boc-3-Bromo-N,5-dimethylaniline (Monofunctional) Path2->ProtectedSM Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd) ProtectedSM->Suzuki Target Desired Cross-Coupled Product (High Yield) Suzuki->Target Chemoselective C-C Coupling

Divergent reaction pathways of 3-Bromo-N,5-dimethylaniline under Pd-catalysis.

Mechanism Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (at Aryl Bromide) Pd0->OxAdd Productive Pathway AmineCoord Off-Cycle Amine Coordination (Catalyst Poisoning) Pd0->AmineCoord Unprotected -NHCH3 PdBlack Pd Black Aggregation (Irreversible Death) AmineCoord->PdBlack Ligand Displacement

Mechanism of Pd-catalyst deactivation via off-cycle secondary amine coordination.

Part 3: Quantitative Data Analysis

The following table summarizes the quantitative impact of the "Bifunctional Dilemma" during a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. Protecting the amine drastically alters the reaction kinetics and product distribution.

Substrate StateCatalyst SystemBaseTemp (°C)Target Biaryl YieldOligomerization (%)Catalyst Deactivation
Unprotected Pd(dppf)Cl₂ (5 mol%)K₂CO₃90< 15%> 60%Rapid (Pd Black observed)
N-Boc Protected Pd(dppf)Cl₂ (5 mol%)K₂CO₃90> 92%Not DetectedMinimal
N-Ac Protected Pd(dppf)Cl₂ (5 mol%)K₂CO₃9088%Not DetectedMinimal

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity cross-coupling, we utilize a two-step self-validating workflow. Why is this self-validating? Step 1 structurally eliminates the nucleophilic nitrogen lone pair, establishing a mandatory analytical checkpoint (TLC/LC-MS). Passing this checkpoint guarantees that Step 2 cannot undergo the primary failure mode (oligomerization), thereby isolating any subsequent failure strictly to the catalytic cycle itself.

Phase 1: Nucleophile Masking (N-Boc Protection)
  • Setup: To an oven-dried 100 mL round-bottom flask, add 3-Bromo-N,5-dimethylaniline (1.0 equiv, 10 mmol) and dissolve in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the mixture to 0 °C.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in 10 mL of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 8:2). The highly polar, UV-active starting material must be completely consumed, replaced by a non-polar spot. If the polar spot remains, the nucleophile is still active; add 0.2 equiv Boc₂O and stir for 2 more hours.

  • Workup: Wash with 1M HCl (to remove DMAP and unreacted amine), followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-Boc-protected intermediate.

Phase 2: Electrophile Functionalization (Suzuki-Miyaura Coupling)
  • Setup: In a Schlenk tube, combine the N-Boc-protected intermediate (1.0 equiv, 5 mmol), the target Arylboronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Degas the solvent mixture thoroughly via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species[3].

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (5 mol%). Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. You should observe quantitative mass recovery of the biaryl product. The absence of a broad, polymeric baseline confirms that the bifunctional interference was successfully neutralized.

  • Workup & Deprotection: Filter through a short pad of Celite to remove palladium residues. The Boc group can subsequently be cleaved using 20% TFA in DCM at room temperature for 2 hours to reveal the elaborated secondary amine.

References

  • Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis , Organic Letters - ACS Publications. 2

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions , Benchchem.3

  • Cross-Coupling Reaction Manual: Desk Reference , Sigma-Aldrich. 4

  • Palladium-Catalyzed Synthesis of Pure, Regiodefined Polymeric Triarylamines , Journal of the American Chemical Society. 1

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Field vs. Benchtop NMR for the Structural Verification of 3-Bromo-N,5-dimethylaniline

As a Senior Application Scientist, I frequently evaluate whether the capital expenditure and maintenance of a 400+ MHz superconducting Nuclear Magnetic Resonance (NMR) spectrometer is strictly necessary for routine struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate whether the capital expenditure and maintenance of a 400+ MHz superconducting Nuclear Magnetic Resonance (NMR) spectrometer is strictly necessary for routine structural verification, or if a modern 60–90 MHz benchtop system suffices.

In this guide, we objectively compare these analytical platforms using 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5)—a highly versatile trisubstituted aniline building block used in hit-to-lead optimization and Buchwald-Hartwig aminations. By deconstructing its 1 H and 13 C NMR spectral profiles, we will establish self-validating protocols and explain the causality behind the experimental choices required to verify this molecule across different instrument classes.

The Contenders: Analytical Platforms in Drug Discovery

When verifying intermediate building blocks like 3-Bromo-N,5-dimethylaniline, drug development professionals typically choose between three analytical pathways:

  • High-Field NMR (400–600 MHz): The gold standard. Utilizes superconducting magnets requiring cryogenic cooling. It provides unparalleled resolution and sensitivity, essential for complex structural elucidation and resolving fine J -couplings.

  • Benchtop NMR (60–90 MHz): The rapid, in-lab alternative. Modern benchtop systems utilize ultra-homogeneous permanent magnets, allowing cryogen-free operation directly inside a fume hood[1]. While they suffer from lower sensitivity[2], they excel at later-stage manufacturing QC and rapid reaction monitoring[3].

  • GC-MS (Gas Chromatography-Mass Spectrometry): An orthogonal technique that verifies the molecular weight ( m/z ~200.0 for C 8​ H 10​ BrN) and isotopic distribution (the characteristic 1:1 ratio of 79 Br to 81 Br).

Table 1: Performance Comparison for Aniline Verification
FeatureHigh-Field NMR (400+ MHz)Benchtop NMR (80 MHz)GC-MS
Resolution Exceptional (Baseline separation)Moderate (Multiplet overlap possible)High (Chromatographic separation)
Sensitivity High (Detects <1 mg samples)Low to Moderate (Requires 15-30 mg)Ultra-High (Microgram scale)
Solvent Requirement Deuterated (e.g., CDCl 3​ )Protonated or Deuterated[1]Volatile organic solvents
Primary Use Case Definitive structural assignmentHigh-throughput QC / Reaction trackingOrthogonal mass confirmation

Spectral Profiling: 1 H and 13 C NMR of 3-Bromo-N,5-dimethylaniline

To establish a baseline for comparison, we must analyze the exact chemical shifts of 3-Bromo-N,5-dimethylaniline. The data below is referenced from rigorous synthetic characterization at 400 MHz[4].

Table 2: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality & Mechanistic Insight
6.71 s (broad)1HAr-H (H-4)Located between Br and CH 3​ . It is the least shielded aromatic proton because it lacks the strong resonance electron donation from the amine group.
6.58 s (broad)1HAr-H (H-2)Located between NHCH 3​ and Br. Shielded by the ortho-directing resonance of the amine lone pair, shifting it upfield relative to H-4.
6.34 s (broad)1HAr-H (H-6)Located between NHCH 3​ and CH 3​ . Highly shielded by the combined electron-donating effects (EDG) of both substituents.
3.69 br s1HN-HAmine proton. The signal broadens due to the quadrupolar relaxation of the 14 N nucleus and rapid intermolecular exchange.
2.81 s3HN-CH 3​ Aliphatic methyl attached directly to the electronegative nitrogen, resulting in significant inductive deshielding.
2.28 s3HAr-CH 3​ Benzylic methyl group. Resonates in the standard allylic/benzylic region.
Table 3: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeCausality & Mechanistic Insight
150.4 C q​ (C-1)Attached to N. Strongly deshielded by the electronegativity of the nitrogen atom[4].
~140.0 *C q​ (C-5)Attached to CH 3​ . Deshielded relative to unsubstituted benzene due to alkyl substitution.
123.0 C q​ (C-3)Attached to Br. The heavy-atom effect of bromine and inductive withdrawal define this shift[4].
120.7 CH (C-4)Ortho to Br and CH 3​ . Mildly shielded[4].
112.0 CH (C-2, C-6)Ortho to the strongly donating -NHCH 3​ group. The resonance electron donation heavily shields these carbons, pushing them far upfield[4].
30.5 CH 3​ (N-CH 3​ )Aliphatic carbon shifted downfield by the attached nitrogen[4].
21.4 CH 3​ (Ar-CH 3​ )Standard benzylic methyl carbon[4].

*Note: The C-5 quaternary carbon is often heavily broadened or overlaps in standard literature reports but is theoretically assigned near 140 ppm based on substituent additivity rules.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trust, the following step-by-step methodologies explain not just how to run the sample, but why specific parameters are chosen.

Protocol A: High-Field NMR (400 MHz) Acquisition
  • Sample Weighing: Weigh exactly 15 mg of 3-Bromo-N,5-dimethylaniline.

    • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for 13 C NMR within a reasonable timeframe (<30 minutes) without causing concentration-dependent line broadening or viscosity issues.

  • Solvent Addition: Dissolve the sample in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the necessary deuterium lock frequency to stabilize the superconducting magnetic field drift. TMS acts as the internal chemical shift reference ( δ = 0.00 ppm).

  • Shimming: Transfer to a 5 mm precision NMR tube and perform 3D gradient shimming.

    • Causality: Shimming homogenizes the B0​ magnetic field across the sample volume. This is critical for resolving the fine meta-couplings ( J ~ 1.5 Hz) between the aromatic protons, which would otherwise blur into broad singlets.

  • 13 C Acquisition (zgpg30): Run a proton-decoupled sequence with 512 scans. Set the relaxation delay ( d1​ ) to 2.0 seconds.

    • Causality: Quaternary carbons (C-1, C-3, C-5) lack attached protons, meaning they cannot undergo rapid dipole-dipole relaxation. A longer d1​ ensures complete longitudinal relaxation ( T1​ ), preventing signal attenuation of these critical structural markers.

Protocol B: Benchtop NMR (80 MHz) Rapid Workflow
  • Sample Preparation: Dissolve 30 mg of the compound in 0.6 mL of standard CHCl 3​ (or CDCl 3​ ).

    • Causality: A higher concentration is required to compensate for the lower intrinsic sensitivity of the permanent 80 MHz magnet[2]. Modern benchtop systems utilize an internal capillary lock system, meaning non-deuterated solvents can be used, drastically reducing sample prep time and cost[1].

  • Acquisition: Run a 1D proton sequence with 32 to 64 scans.

    • Causality: Increasing the number of scans compensates for the lower field strength, improving the SNR by a factor of 2​ for every doubling of scans.

Analytical Workflow & Decision Matrix

To optimize throughput in a drug discovery setting, researchers must route samples to the correct analytical platform based on their immediate needs.

NMR_Workflow Start Synthesize/Procure 3-Bromo-N,5-dimethylaniline Prep Sample Preparation (15-30 mg in 0.6 mL Solvent) Start->Prep Decision Select Analytical Platform Prep->Decision Benchtop Benchtop NMR (80 MHz) Rapid Reaction Monitoring Decision->Benchtop High-Throughput / Fume Hood HighField High-Field NMR (400 MHz) Rigorous Structural Elucidation Decision->HighField High Resolution / Core Lab GCMS GC-MS Analysis Orthogonal Mass Verification Decision->GCMS Mass Confirmation DataBench Broad Multiplets (Lower Resolution) Benchtop->DataBench DataHigh Resolved Singlets (δ 6.71, 6.58, 6.34) HighField->DataHigh DataMS Molecular Ion [M+H]+ m/z ~200.0 GCMS->DataMS Validate Structure Verified: C8H10BrN DataBench->Validate Sufficient for QC DataHigh->Validate Definitive Assignment DataMS->Validate Orthogonal Check

Figure 1: Analytical workflow for the verification of 3-Bromo-N,5-dimethylaniline.

Conclusion

For the definitive, initial structural assignment of 3-Bromo-N,5-dimethylaniline, High-Field NMR remains indispensable. The ability to resolve the three distinct aromatic protons ( δ 6.71, 6.58, 6.34) relies heavily on the dispersion provided by a 400+ MHz magnet.

However, once the reference standard is established, Benchtop NMR becomes the superior product for routine workflows. Because it utilizes capillary lock systems that negate the need for deuterated solvents[1], and can be deployed directly in the fume hood, it dramatically accelerates the hit-to-lead optimization cycle[3]. When combined with GC-MS for orthogonal mass verification, benchtop NMR provides a fully robust, self-validating QC system without monopolizing expensive core-facility instruments.

References

1.[1] Benchtop NMR Breaks New Ground Source: Technology Networks URL:1

2.[4] Inherently Chiral Nor-Heteracalixarenes: Design and Synthesis via Enantioselective Intramolecular Suzuki-Miyaura Reaction Source: The Royal Society of Chemistry URL:4

3.[3] Drug Discovery and Development Source: Oxford Instruments URL:3

4.[2] Micromolar Concentration Affinity Study on a Benchtop NMR Spectrometer with Secondary 13C Labeled Hyperpolarized Ligands Source: PMC (National Institutes of Health) URL:2

Sources

Comparative

Mass Spectrometry Analysis of 3-Bromo-N,5-dimethylaniline: A Comparative Guide for Structure Confirmation

As a Senior Application Scientist, confirming the exact molecular architecture of halogenated aniline derivatives is a routine yet critical challenge. 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) presents a unique ana...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, confirming the exact molecular architecture of halogenated aniline derivatives is a routine yet critical challenge. 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) presents a unique analytical profile: it possesses a weakly basic secondary amine, an aromatic core, and a bromine atom that provides a highly diagnostic isotopic signature[1].

This guide objectively compares the two dominant mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS)—providing field-proven methodologies, mechanistic causality, and self-validating protocols for unequivocal structure confirmation.

The Analytical Dilemma: GC-EI-MS vs. LC-ESI-HRMS

The choice of analytical platform dictates the type of structural information obtained. The glaring difference between the two systems rests in their mobile phases and ionization mechanisms[2].

  • GC-EI-MS (The Hard Ionization Approach): GC-MS utilizes an inert gas mobile phase and requires sample vaporization. It is highly robust for volatile compounds and employs 70 eV Electron Ionization (EI) to aggressively fragment the molecule[2]. This yields a rich, library-matchable fingerprint. However, the active N-H bond in the secondary amine of 3-Bromo-N,5-dimethylaniline can interact with column silanol groups, often necessitating derivatization to prevent peak tailing.

  • LC-ESI-HRMS (The Soft Ionization Approach): LC-MS utilizes liquid mixtures with buffers (e.g., formic acid) to facilitate separation and soft ionization[2]. Electrospray Ionization (ESI) gently protonates the molecule to yield the intact [M+H]+ ion. For aniline derivatives, LC-MS/MS eliminates labor-intensive extraction steps, allowing for direct injection and high-throughput screening while maintaining equivalent quantitative precision to GC-MS[3][4].

Comparative Performance Data

To facilitate platform selection, Table 1 synthesizes the operational and performance metrics of both techniques for halogenated anilines.

Table 1: GC-EI-MS vs. LC-ESI-HRMS Performance Comparison

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS (Q-TOF / Orbitrap)
Ionization Source Electron Ionization (70 eV, Hard)Electrospray Ionization (Soft)
Primary Adduct/Ion Radical Cation [M]•+Protonated Molecule [M+H]+
Sample Preparation Extraction, Derivatization (Acetylation)Direct Dilution, No Derivatization
Sensitivity Sub-µg/g levelLow µg/kg level
Structural Output Extensive library-matchable fragmentationHigh mass accuracy (<5 ppm), targeted CID
Matrix Suitability Clean matrices, volatile compoundsComplex matrices, aqueous samples

Self-Validating Experimental Methodologies

A robust analytical protocol must be self-validating. Below are the step-by-step workflows designed to inherently verify the structural identity of 3-Bromo-N,5-dimethylaniline.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-HRMS Platform Start 3-Bromo-N,5-dimethylaniline Sample Preparation GC_Prep Derivatization (Acetylation) Start->GC_Prep LC_Prep Dilution in 0.1% Formic Acid Start->LC_Prep EI_Ion Electron Ionization (70 eV) GC_Prep->EI_Ion Frag_GC Library Matching & Isotope Ratio EI_Ion->Frag_GC Confirm Orthogonal Structure Confirmation Frag_GC->Confirm ESI_Ion Electrospray Ionization (+ Mode) LC_Prep->ESI_Ion Frag_LC Exact Mass & CID MS/MS ESI_Ion->Frag_LC Frag_LC->Confirm

Fig 1. Parallel GC-MS and LC-HRMS analytical workflows for structure confirmation.

Protocol A: GC-EI-MS Analysis (Derivatization-Assisted)

Causality Focus: Derivatization is employed not just for volatility, but to cap the active N-H bond, ensuring sharp, Gaussian peaks and reproducible retention times.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of dichloromethane (DCM). Add 50 µL of acetic anhydride and 50 µL of pyridine.

  • Incubation: Heat at 60 °C for 30 minutes to drive the acetylation of the secondary amine to completion.

  • Washing: Wash with 1 mL of deionized water to remove excess pyridine; extract the organic layer.

  • Separation: Inject 1 µL into the GC-MS (split ratio 10:1) using an HP-5MS column. Program the oven: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • Detection: Operate in EI mode at 70 eV (m/z 50–300).

  • Validation Checkpoint: The EI mass spectrum must exhibit the acetylated molecular ion, and the base peak must display the M-80/M-82 (loss of HBr) fragment.

Protocol B: LC-ESI-HRMS Analysis (Direct Injection)

Causality Focus: The addition of a proton donor (formic acid) to the mobile phase forces the weakly basic secondary amine into its ionized state ([M+H]+), drastically increasing the ESI+ ion yield.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Dilution: Dilute to 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Separation: Inject 5 µL onto a C18 reversed-phase column (1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes at 0.3 mL/min.

  • Detection: Operate in ESI+ mode at 70,000 FWHM resolution.

  • MS/MS (CID): Isolate the precursor doublet (m/z 200.01 / 202.01) using a deliberately wide 3.0 Da isolation window . Why? Standard targeted MS/MS uses a narrow 1.0 Da window. By using a 3.0 Da window, we co-isolate both the 79Br and 81Br isotopes. This ensures that any resulting fragment retaining the bromine atom will physically display the diagnostic 1:1 doublet, proving its structural origin.

Mechanistic Insights: Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID) in the LC-HRMS system, the protonated molecule ([M+H]+, C8H11BrN+) undergoes thermodynamically driven cleavages. The presence of bromine naturally creates a ~1:1 isotopic doublet separated by exactly 1.998 Da. This acts as a binary logic filter for structural validation.

Fragmentation Parent [M+H]+ m/z 200.01 / 202.01 Loss_CH3NH2 [M+H - CH3NH2]+ m/z 168.96 / 170.96 Parent->Loss_CH3NH2 -CH3NH2 (-31 Da) Loss_HBr [M+H - HBr]+ m/z 120.08 Parent->Loss_HBr -HBr (-80/82 Da) Arom_Ring Substituted Tropylium m/z 105.07 Loss_HBr->Arom_Ring -NH (-15 Da)

Fig 2. ESI-CID MS/MS fragmentation logic for 3-Bromo-N,5-dimethylaniline.

Mechanistic Pathways:

  • Neutral Loss of Methylamine (-31.04 Da): Protonation preferentially occurs at the basic secondary amine. This weakens the C-N bond, leading to the expulsion of neutral methylamine (CH3NH2) and the formation of a stable brominated benzyl/tropylium cation (m/z 168.96 / 170.96). Because bromine is retained, this fragment must appear as a doublet.

  • Expulsion of Hydrogen Bromide (-79.93 Da): The molecule can alternatively expel HBr, a common pathway for halogenated aromatics, leaving a highly conjugated, non-brominated cation (m/z 120.08). Because bromine is lost, this fragment must appear as a singlet.

Table 2: Exact Mass & Isotopic Validation Matrix (LC-ESI-HRMS)

Ion IdentityFormulaTheoretical m/z (79Br)Theoretical m/z (81Br)Isotopic Signature
Precursor [M+H]+C8H11BrN+200.0070202.00491:1 Doublet
Fragment 1 (-CH3NH2)C7H6Br+168.9651170.96311:1 Doublet
Fragment 2 (-HBr)C8H10N+120.0811N/ASinglet
Fragment 3 (-HBr, -NH)C8H9+105.0702N/ASinglet

Validation Checkpoint: If the exact mass error exceeds 5 ppm, or if a predicted bromine-containing fragment fails to display the ~50.69:49.31 doublet ratio, the detection must be invalidated as a matrix isobaric interference.

Conclusion

For the rigorous structure confirmation of 3-Bromo-N,5-dimethylaniline, LC-ESI-HRMS is the superior primary platform. It circumvents the need for derivatization, leverages the basicity of the secondary amine for high ESI+ sensitivity, and utilizes the bromine isotopic doublet as a self-validating filter during CID fragmentation. GC-EI-MS serves as an excellent orthogonal technique when extensive library matching is required, provided the active amine is properly capped via acetylation to ensure chromatographic integrity.

References
  • 3-Bromo-N,5-dimethylaniline CAS#: 1369814-18-5. ChemicalBook.
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Performance Showdown: GC-MS vs. LC-MS for the Analysis of 4-Methyl-2-nitroaniline. Benchchem.
  • The Difference Between GC/MS and LC/MS Systems. GenTech Scientific.

Sources

Validation

Beyond the Halogen: A Comparative Guide to the Reactivity of 3-Bromo-N,5-dimethylaniline in Cross-Coupling

Introduction & Structural Dynamics In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is a cornerstone of drug discovery and materials science[1]. Halogenated anilines are p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is a cornerstone of drug discovery and materials science[1]. Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation[2]. Among these, 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) presents a highly specific structural profile[3]. Unlike simple primary bromoanilines, it features both a secondary amine (N-methyl) and a meta-methyl group[4].

This guide provides an objective, data-backed comparison of its reactivity against other common bromoanilines, focusing on the causality behind its performance in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Electronic and Steric Profiling

The reactivity of a halogenated aniline in palladium-catalyzed cross-coupling is primarily governed by the carbon-halogen (C-X) bond strength and the surrounding steric environment[2].

  • Electronic Effects: The N-methylamino and 5-methyl groups are electron-donating (+I and +M effects). Because they are positioned meta to the bromine atom, they increase the overall electron density of the aromatic ring without directly deactivating the C-Br bond via resonance. However, this electron-rich core makes the oxidative addition of the C-Br bond to Pd(0) slightly slower compared to highly electron-deficient substrates like 4-bromo-3-(trifluoromethyl)aniline[1].

  • Steric Hindrance: The meta-substitution pattern leaves the C-Br bond relatively unhindered. This contrasts sharply with ortho-substituted bromoanilines (e.g., 2-bromoaniline), which suffer from significant steric bulk that can impede the transmetalation step[5].

  • Dual Reactivity (The Amination Challenge): In Buchwald-Hartwig reactions, the secondary N-methyl amine can act as a competing nucleophile[6]. When using 3-Bromo-N,5-dimethylaniline as an electrophile, bulky, electron-rich phosphine ligands are required to accelerate the desired cross-coupling and suppress off-target oligomerization or homocoupling[7].

ReactivityLogic Substrate 3-Bromo-N,5-dimethylaniline ElecEffect Electron-Rich Core (+I / +M Effects) Substrate->ElecEffect StericEffect Meta-Substitution (Low Steric Hindrance) Substrate->StericEffect DualReact Dual Reactivity (C-Br & N-H) Substrate->DualReact OxAdd Moderate Oxidative Addition Rate ElecEffect->OxAdd StericEffect->OxAdd Outcome1 Requires Active Pd(0) & Bulky Ligands OxAdd->Outcome1 DualReact->Outcome1

Logical relationship of steric and electronic effects on cross-coupling reactivity.

Comparative Performance in Coupling Reactions

To elucidate the specific reactivity of 3-Bromo-N,5-dimethylaniline, we benchmark it against three distinct classes of aryl halides:

  • Electron-Deficient: 4-Bromo-3-(trifluoromethyl)aniline (Fast oxidative addition, high yields)[1].

  • Sterically Hindered: 2-Bromoaniline derivatives (Slow transmetalation, requires specialized ligands)[8].

  • Weaker Electrophile: 3-Chloroaniline derivatives (High bond dissociation energy, requires forcing conditions)[9].

Table 1: Comparative Reactivity Profile in Pd-Catalyzed Cross-Couplings
SubstrateElectronic ProfileSteric Hindrance at C-XRelative Oxidative Addition RateTypical Suzuki Yield
3-Bromo-N,5-dimethylaniline Electron-RichLowModerate70-85%[4]
4-Bromo-3-(CF3)aniline Electron-DeficientLowFast>90%[1]
2-Bromoaniline NeutralHighSlow50-65%[8]
3-Chloroaniline NeutralLowVery Slow<50% (Unoptimized)[9]

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing a self-validating protocol is critical. This means integrating analytical checkpoints to ensure causality and reaction integrity at every stage.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple the aryl bromide with a standard phenylboronic acid while leaving the secondary amine intact.

  • Reagent Preparation & Degassing: Combine 3-Bromo-N,5-dimethylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a Schlenk tube.

    • Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid without deprotonating the secondary amine[7]. Degas via three freeze-pump-thaw cycles to prevent the oxidation of the sensitive Pd(0) active species[1].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous 1,4-dioxane/H₂O (4:1).

    • Causality: The bidentate dppf ligand provides a wide bite angle, facilitating reductive elimination, which is crucial for electron-rich substrates[9].

  • Heating & In-Process Validation: Heat to 80 °C. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The reaction is only allowed to proceed to workup if the LC-MS trace shows >95% consumption of the starting mass (m/z 200/202) and the appearance of the coupled product mass.

  • Workup: Quench with water, extract with EtOAc. Dry over Na₂SO₄ and purify via flash chromatography[4].

Protocol B: Buchwald-Hartwig Amination (As a Nucleophile)

Objective: Form a C-N bond using the secondary amine of 3-Bromo-N,5-dimethylaniline.

  • Reagent Assembly: Combine 3-Bromo-N,5-dimethylaniline (1.2 equiv), an external aryl chloride (1.0 equiv), and NaOtBu (1.5 equiv) in toluene.

    • Causality: NaOtBu is a strong base necessary to deprotonate the secondary amine, significantly increasing its nucleophilicity[6].

  • Catalyst/Ligand Complexation: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).

    • Causality: RuPhos is specifically selected because its steric bulk prevents the formation of inactive Pd bis-amine complexes, a common failure mode with secondary anilines[6].

  • Heating & Validation: Heat at 100 °C for 12 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the aryl chloride spot dictates reaction completion.

Workflow Prep 1. Reagent Prep & Degassing React 2. Catalytic Coupling (Heating) Prep->React Inert Atm Check 3. In-Process Validation (LC-MS) React->Check Aliquot Check->React If <95% Conv Workup 4. Quench & Extraction Check->Workup If >95% Conv Purify 5. Chromatography & Final QA Workup->Purify

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

References[1] A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions - Benchchem - Link[9] A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue in Cross-Coupling Reaction - Benchchem - Link[3] 3-Bromo-N,5-dimethylaniline | 1369814-18-5 | C8H10BrN - Appchem - Link[2] Reactivity comparison of halogenated anilines in cross-coupling - Benchchem - Link[8] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing - Link[6] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings - WuXi AppTec - Link[5] Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity - ACS - Link[4] Inherently Chiral Nor-Heteracalixarenes: Design and Synthesis via Enantioselective Intramolecular Suzuki-Miyaura Reaction - RSC Publishing - Link[7] Suzuki vs. Hartwig-Buchwald - Reddit - Link

Sources

Comparative

Alternative reagents to 3-Bromo-N,5-dimethylaniline for organic synthesis

An in-depth comparative analysis of alternative reagents to 3-Bromo-N,5-dimethylaniline, designed for researchers and drug development professionals optimizing cross-coupling workflows. Strategic Context: The Role of 3-B...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of alternative reagents to 3-Bromo-N,5-dimethylaniline, designed for researchers and drug development professionals optimizing cross-coupling workflows.

Strategic Context: The Role of 3-Bromo-N,5-dimethylaniline

3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is a highly versatile bifunctional scaffold utilized extensively in pharmaceutical development[1][2]. Featuring both an aryl bromide and a secondary amine, it serves as a critical linchpin in palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura and Buchwald-Hartwig aminations.

However, synthetic bottlenecks frequently arise. The moderate reactivity of the carbon-bromine (C-Br) bond often requires elevated temperatures, which can degrade sensitive substrates. Furthermore, the presence of the secondary amine can lead to unwanted side reactions, and complex multi-step syntheses often demand orthogonal functionalization strategies. To overcome these limitations, chemists must strategically select alternative structural surrogates based on the specific mechanistic demands of their target pathway.

Mechanistic Evaluation of Alternative Reagents

The High-Reactivity Surrogate: 3-Iodo-N,5-dimethylaniline

Best for: Mild reaction conditions and thermally sensitive substrates. Causality: In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-determining step[3]. Reactivity inversely correlates with carbon-halogen bond dissociation energies, following the strict trend: I > Br > Cl[4]. By substituting the bromide (~81 kcal/mol) with an iodide (~65 kcal/mol), the activation energy barrier is drastically lowered. This allows reactions to proceed at room temperature or with significantly reduced catalyst loadings.

The Orthogonal Surrogate: 3-Chloro-N,5-dimethylaniline

Best for: Late-stage functionalization and chemoselective coupling. Causality: When synthesizing complex molecules containing multiple halogenated sites, chemoselectivity is paramount. The stronger C-Cl bond (~96 kcal/mol) resists oxidative addition under standard, mild palladium conditions that readily activate C-I or C-Br bonds[3]. By utilizing the chloro-variant, chemists can perform couplings at other positions first, reserving the chloro-arene for late-stage amination using specialized electron-rich, bulky ligands (e.g., XPhos, SPhos) that force the oxidative addition[5].

The Primary Amine Variant: 3-Bromo-5-methylaniline

Best for: Broadening downstream N-functionalization. Causality: The secondary amine (-NHMe) in the parent compound can sometimes interfere with specific catalytic cycles or limit derivatization. 3-Bromo-5-methylaniline provides a primary amine handle, enabling a broader array of transformations, including reductive aminations, amide couplings, or seamless conversion into an isocyanate or diazonium salt.

The Polarity-Reversed Surrogate: Boronic Ester Derivative

(N,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) Best for: Coupling with sterically hindered or complex aryl halides. Causality: Traditional Suzuki couplings utilize the bromoaniline as the electrophile[6]. However, if the coupling partner is a highly complex aryl halide, reversing the polarity is advantageous[7]. Converting the aniline into a boronic ester (nucleophile) often circumvents steric clashes during the transmetalation step, facilitating the coupling of highly hindered systems.

Quantitative Reactivity Comparison

The following table summarizes the thermodynamic and kinetic parameters governing the choice of halogenated aniline in standard cross-coupling reactions[3][4][5].

Reagent SurrogateC-X Bond EnergyRelative Oxidative Addition RateTypical Temp (Suzuki)Optimal Catalyst / Ligand System
3-Iodo-N,5-dimethylaniline ~65 kcal/molVery Fast25 – 60 °CPd(OAc)₂ / PPh₃
3-Bromo-N,5-dimethylaniline ~81 kcal/molModerate (Baseline)80 – 100 °CPd(dppf)Cl₂ or Pd(PPh₃)₄
3-Chloro-N,5-dimethylaniline ~96 kcal/molSlow100 – 120 °CPd₂(dba)₃ / XPhos or SPhos

Visualizing the Synthetic Logic

Reagent Selection Matrix

The decision to deviate from 3-Bromo-N,5-dimethylaniline should be governed by a logical assessment of the reaction environment.

ReagentSelection Start Need alternative to 3-Bromo-N,5-dimethylaniline? Q1 Require higher reactivity for mild conditions? Start->Q1 Q2 Need orthogonal coupling (preserve C-X bond)? Q1->Q2 No A1 3-Iodo-N,5-dimethylaniline (Faster Oxidative Addition) Q1->A1 Yes Q3 Require primary amine for late-stage N-alkylation? Q2->Q3 No A2 3-Chloro-N,5-dimethylaniline (Higher C-X Bond Energy) Q2->A2 Yes Q4 Coupling partner is already an aryl halide? Q3->Q4 No A3 3-Bromo-5-methylaniline (Primary Amine Scaffold) Q3->A3 Yes A4 Boronic Ester Derivative (Polarity Reversal) Q4->A4 Yes

Decision matrix for selecting the optimal aniline surrogate based on synthetic constraints.

Catalytic Cycle: The Impact of the Halide

The choice of halogen directly dictates the efficiency of the rate-determining step in the Buchwald-Hartwig amination[3][8].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_Ox Pd(II)(Ar)(X)Ln Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (Rate-Determining) PdII_Am Pd(II)(Ar)(NR2)Ln Amido Complex PdII_Ox->PdII_Am Amine Coordination & Deprotonation PdII_Am->Pd0 Reductive Elimination Product Ar-NR2 Coupled Product PdII_Am->Product ArX Ar-X (X = I, Br, Cl) Rate depends on C-X bond ArX->PdII_Ox Amine HNR2 + Base Amine->PdII_Am

Buchwald-Hartwig catalytic cycle highlighting the critical oxidative addition step.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm reaction progress.

Protocol 1: Mild Suzuki-Miyaura Coupling (Using 3-Iodo-N,5-dimethylaniline)

Objective: Achieve high-yielding C-C bond formation at ambient temperatures by exploiting the weak C-I bond[3].

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 3-Iodo-N,5-dimethylaniline (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen as a mild, highly soluble base that facilitates the transmetalation step without hydrolyzing sensitive functional groups.

  • Degassing: Add a solvent mixture of EtOH/H₂O (4:1). Sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly degrades Pd(0) into inactive Pd(II) oxides; thorough degassing is non-negotiable for low-catalyst-loading reactions.

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%).

    • Validation Checkpoint 1: The solution will transition from clear to a pale yellow/orange, visually indicating the formation of the active soluble Pd complex.

  • Monitoring: Stir at 40 °C.

    • Validation Checkpoint 2: After 2 hours, perform TLC (Hexanes/EtOAc 8:2). The starting iodide (Rf ~0.6) should be entirely absent, replaced by a highly UV-active product spot (Rf ~0.4). The reaction mixture will precipitate "Pd black" (a dark suspension), visually confirming catalyst turnover and depletion.

  • Quench and Workup: Dilute with EtOAc and wash with water. The phase separation serves to remove excess boronic acid and inorganic salts prior to column chromatography.

Protocol 2: Chemoselective Buchwald-Hartwig Amination (Using 3-Chloro-N,5-dimethylaniline)

Objective: Perform C-N coupling while preserving other potential halide sites, utilizing specialized bulky ligands[5].

  • Reagent Loading: Combine 3-Chloro-N,5-dimethylaniline (1.0 equiv), secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) in a glovebox or under strict inert atmosphere.

    • Causality: The strong C-Cl bond requires a highly electron-rich ligand (XPhos) to accelerate oxidative addition, while the ligand's extreme steric bulk accelerates the reductive elimination of the product[5].

  • Solvent Addition: Add anhydrous Toluene.

    • Causality: Toluene provides the high boiling point necessary to overcome the activation energy of C-Cl cleavage.

  • Heating & Validation: Heat to 110 °C.

    • Validation Checkpoint 1: The dark purple color of Pd₂(dba)₃ will rapidly shift to a deep red/brown, signaling the dissociation of dba and the formation of the active L-Pd(0) species.

  • Endpoint Determination:

    • Validation Checkpoint 2: Monitor via LC-MS. Because anilines often streak on TLC, LC-MS provides unambiguous mass validation of the product [M+H]⁺ and confirms the absence of the starting chloroarene's distinct isotopic pattern.

  • Workup: Filter the crude mixture through a pad of Celite.

    • Causality: This removes the insoluble inorganic salts and palladium residues, preventing severe emulsion formation during subsequent aqueous extractions.

Sources

Validation

Comparative study of catalytic systems for 3-Bromo-N,5-dimethylaniline reactions

Comparative Guide to Catalytic Systems for 3-Bromo-N,5-dimethylaniline Cross-Coupling Reactions Executive Summary & Substrate Profiling In modern medicinal chemistry and drug development, 3-Bromo-N,5-dimethylaniline (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Catalytic Systems for 3-Bromo-N,5-dimethylaniline Cross-Coupling Reactions

Executive Summary & Substrate Profiling

In modern medicinal chemistry and drug development, 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5)[1] serves as a highly versatile, bifunctional building block. Structurally, it possesses both an electrophilic aryl bromide and a nucleophilic secondary amine. This dual reactivity presents a distinct chemoselectivity challenge: when utilizing this compound as an electrophile in cross-coupling reactions, the catalytic system must selectively activate the C–Br bond while suppressing unwanted oligomerization or homocoupling driven by the unprotected secondary amine.

This guide objectively compares three leading catalytic paradigms—Homogeneous Palladium, Homogeneous Nickel, and Heterogeneous Bimetallic systems—evaluating their mechanistic efficiency, functional group tolerance, and scalability for 3-Bromo-N,5-dimethylaniline functionalization.

Mechanistic Pathway & Catalytic Dynamics

Regardless of the metal center, the cross-coupling of 3-Bromo-N,5-dimethylaniline follows a fundamental sequence: precatalyst activation, oxidative addition of the C–Br bond, nucleophile coordination/transmetalation, and reductive elimination[2]. The steric hindrance around the secondary amine of the substrate heavily influences the reductive elimination step, dictating the choice of ancillary ligands.

CatalyticCycle Precatalyst M(II) Precatalyst (e.g., RuPhos Pd G3) ActiveCat Active LM(0) Species Precatalyst->ActiveCat Base activation OxAdd Oxidative Addition (C-Br Bond Cleavage) ActiveCat->OxAdd 3-Bromo-N,5-dimethylaniline AmineCoord Nucleophile Coordination & Base Deprotonation OxAdd->AmineCoord Nucleophile + Base RedElim Reductive Elimination (C-N or C-C Bond) AmineCoord->RedElim Halide displacement RedElim->ActiveCat Catalyst regeneration Product Cross-Coupled Product RedElim->Product Product release

Caption: Generic M-catalyzed cross-coupling cycle for 3-Bromo-N,5-dimethylaniline functionalization.

Comparative Analysis of Catalytic Systems

A. Homogeneous Palladium: Dialkylbiaryl Phosphine Systems (Pd/RuPhos)

Palladium paired with dialkylbiaryl phosphine ligands remains the gold standard for C–N coupling. For a sterically encumbered substrate like 3-Bromo-N,5-dimethylaniline, RuPhos Pd G3 is highly effective.

  • Causality of Choice: Traditional Pd(II) salts like Pd(OAc)₂ require in situ reduction, which can consume the amine nucleophile and lead to inconsistent initiation. G3 precatalysts undergo rapid, quantitative activation upon mild base exposure to yield the active LPd(0) species[2]. Furthermore, the massive steric bulk of RuPhos forces the Pd center into a monoligated state, which accelerates the challenging reductive elimination step and suppresses β-hydride elimination.

B. Homogeneous Nickel: N-Heterocyclic Carbene Systems (Ni/NHC)

Nickel offers an earth-abundant alternative. Its smaller atomic radius and lower electronegativity compared to Pd allow for highly facile oxidative addition into the C–Br bond[3].

  • Causality of Choice & Limitations: Ni(COD)₂ combined with sterically demanding NHCs (like IPr) can activate aryl bromides at room temperature. However, researchers must exercise caution: recent mechanistic studies reveal that Ni/NHC complexes can undergo deleterious N–NHC coupling in the presence of strong bases and primary amines, leading to irreversible catalyst deactivation[4]. Therefore, when using Ni for this substrate, weaker bases (e.g., K₃PO₄) and strict anhydrous conditions are mandatory.

C. Heterogeneous Bimetallic Systems: Ni-Pd/MWCNTs

For process chemistry and continuous flow scale-up, heterogeneous catalysts are vastly superior. Bimetallic Ni-Pd nanoparticles supported on multi-walled carbon nanotubes (MWCNTs) exhibit powerful synergistic electronic interactions[5].

  • Causality of Choice: The MWCNT support provides a massive surface area and facilitates electron transfer. The inclusion of Ni enhances the oxidative addition rate, while Pd drives the reductive elimination. This system prevents metal leaching and allows for continuous steady-state production without the need for complex ligand removal during downstream purification[6].

Quantitative Performance Comparison
Catalytic SystemReaction TypeCatalyst LoadingOptimal Base / SolventTemp / TimeTypical YieldKey Advantage / Limitation
RuPhos Pd G3 C-N (Buchwald-Hartwig)1 - 2 mol%NaOtBu / Dioxane80°C / 4h>90%Advantage: High turnover, prevents homocoupling.Limitation: High cost of Pd and ligand.
Ni(COD)₂ / IPr C-N (Buchwald-Hartwig)5 - 10 mol%K₃PO₄ / Toluene100°C / 12h75-85%Advantage: Earth-abundant, fast oxidative addition.Limitation: Prone to N-NHC coupling deactivation[4].
Ni-Pd/MWCNTs C-C (Suzuki-Miyaura)0.86% Pd, 18.5% NiK₂CO₃ / EtOH:H₂O130°C / Flow~98%Advantage: Continuous flow compatibility, zero leaching[5].Limitation: Requires specialized flow reactor setup.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate self-validating checkpoints (internal standards) to separate reaction efficiency from isolation efficiency.

Protocol 1: Homogeneous Buchwald-Hartwig Amination (Pd G3 System)

Objective: Coupling 3-Bromo-N,5-dimethylaniline with a primary alkyl amine.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried 10 mL Schlenk flask, add 3-Bromo-N,5-dimethylaniline (1.0 equiv, 0.5 mmol), the primary amine (1.2 equiv, 0.6 mmol), RuPhos Pd G3 (2 mol%, 0.01 mmol), and NaOtBu (1.4 equiv, 0.7 mmol).

    • Causality: NaOtBu is chosen over weaker bases to ensure rapid deprotonation of the amine-Pd complex, driving the catalytic cycle forward[2].

  • Solvent & Standard Addition: Add 3.0 mL of anhydrous, degassed 1,4-dioxane and 0.1 mmol of dodecane (Internal Standard).

    • Causality: Dodecane is inert and allows for precise mass-balance quantification via GC-FID, ensuring the calculated yield is not artificially deflated by poor chromatographic recovery later.

  • Reaction Execution: Seal the flask, remove from the glovebox, and stir at 80°C for 4 hours.

  • Validation Checkpoint: At 4 hours, cool to room temperature. Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short Celite plug, and analyze via GC-MS/GC-FID.

    • Self-Validation: Compare the product peak area against the dodecane standard. If conversion is <95%, the catalyst may have been poisoned by trace oxygen; verify solvent degassing protocols.

  • Workup & Isolation: Quench with water (5 mL), extract with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol 2: Continuous Flow Suzuki-Miyaura Coupling (Ni-Pd/MWCNTs)

Objective: C-C coupling of 3-Bromo-N,5-dimethylaniline with phenylboronic acid.

  • Catalyst Bed Preparation: Pack a stainless-steel column reactor (e.g., 4.6 mm × 50 mm) with 200 mg of bimetallic Ni-Pd/MWCNTs[5].

  • Reagent Stream: Prepare a homogeneous solution of 3-Bromo-N,5-dimethylaniline (0.1 M), phenylboronic acid (0.15 M), and K₂CO₃ (0.2 M) in a degassed EtOH/H₂O (4:1) mixture.

    • Causality: The protic solvent mixture dissolves the inorganic base and facilitates the transmetalation step of the boronic acid while maintaining a single liquid phase to prevent reactor clogging.

  • Flow Execution: Pump the reagent stream through the heated catalyst bed (130°C) at a flow rate of 0.6 mL/min (Residence time ≈ 1.7 min).

  • Validation Checkpoint: Collect the first 5 mL of output (equilibration volume) and discard. Collect the subsequent steady-state output. Analyze via HPLC against an internal standard.

    • Self-Validation: A steady-state yield of >95% confirms active synergistic catalysis. A drop in yield over time indicates metal leaching or surface passivation.

ExperimentalWorkflow Substrate Substrate Prep (Degassing & IS Addition) Catalyst Catalyst/Ligand Screening Substrate->Catalyst Reaction Reaction Execution (Inert Atmosphere/Flow) Catalyst->Reaction Workup Validation Checkpoint (GC-FID / HPLC) Reaction->Workup Analysis Isolation & Purity Analysis Workup->Analysis

Caption: Self-validating high-throughput experimental workflow for cross-coupling optimization.

References

  • Veisi, H., Safarimehr, P., & Hemmati, S. "Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst." Materials Science and Engineering: C, 2019.[Link][6]

  • "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, ACS Publications, 2025.[Link][3]

  • "Bimetallic Nickel–Palladium Nanoparticles Supported on Multiwalled Carbon Nanotubes for Suzuki Cross-Coupling Reactions in Continuous Flow." Industrial & Engineering Chemistry Research, ACS Publications, 2025.[Link][5]

  • "Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination." Organometallics, ACS Publications, 2022.[Link][4]

  • "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." PMC, NIH, 2019. [Link][2]

Sources

Comparative

Comprehensive Analytical Guide: HPLC vs. GC-MS for the Characterization of 3-Bromo-N,5-dimethylaniline

Executive Summary & Mechanistic Grounding The accurate quantification and impurity profiling of 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5)[1] is a critical requirement in pharmaceutical development and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The accurate quantification and impurity profiling of 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5)[1] is a critical requirement in pharmaceutical development and environmental monitoring. As a halogenated, N-alkylated aromatic amine, this molecule presents specific chromatographic challenges that dictate the choice of analytical methodology.

To achieve reliable separation, analysts must account for two primary structural features:

  • The Secondary Amine (N-methyl group): The lone pair on the nitrogen atom is highly prone to hydrogen bonding. In Gas Chromatography (GC), this leads to strong interactions with active silanol sites in the injection port or column, causing severe peak tailing[2]. In High-Performance Liquid Chromatography (HPLC), the amine's pKa (typically ~4.5 for substituted anilines) necessitates strict mobile phase pH control to prevent partial ionization, which causes retention time drift and peak broadening.

  • The Bromine Atom: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This provides a distinct M and M+2 isotopic signature in Mass Spectrometry (MS). We leverage this signature as a self-validating diagnostic tool —any integrated peak lacking this exact isotopic cluster is immediately disqualified as an interference.

The decision between HPLC and GC-MS hinges on the sample matrix, required sensitivity, and analytical objective[3].

G Start Sample: 3-Bromo-N,5-dimethylaniline Goal Analytical Objective? Start->Goal Assay API Assay & Purity (High Conc.) Goal->Assay > 0.1% w/w Trace Trace Impurity Profiling (Low Conc.) Goal->Trace < 0.1% w/w HPLC HPLC-UV / LC-MS (Direct Injection, pH 2.7) Assay->HPLC Trace->HPLC If Thermally Labile GCMS GC-MS (EI) (Deactivated Column / Derivatization) Trace->GCMS

Workflow for selecting between HPLC and GC-MS for 3-Bromo-N,5-dimethylaniline analysis.

Comparative Performance Data

While GC-MS/MS can offer up to a ten-fold higher sensitivity than single quadrupole GC/MS, LC-MS/MS provides the distinct advantage of requiring no further sample derivatization[4]. The table below synthesizes the performance metrics of both techniques for halogenated aniline derivatives[5],[4].

ParameterHPLC-UV / LC-MS (Direct)GC-MS (EI, Direct or Derivatized)
Primary Application API Assay, Purity, Thermally Labile MatricesTrace Impurities, Volatile Organics in Water/Soil
Sensitivity (LOD) 0.1 - 0.5 µg/L0.01 - 0.05 µg/L
Linearity Range 1.0 - 100 µg/L0.5 - 50 µg/L
Sample Preparation "Dilute & Shoot" (Direct Injection)Liquid-Liquid Extraction (LLE) or Derivatization
Run Time 5 - 10 min (UHPLC)15 - 25 min
Specificity Mechanism MS/MS MRM Transitions & UV AbsorbanceEI Fragmentation Library & Isotopic Pattern

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed not just as a list of steps, but as logical, self-validating systems.

Protocol A: HPLC-UV/MS Method for Assay and Purity

Causality & Logic: The use of 0.1% Formic Acid serves a dual purpose: it suppresses the ionization of residual silanols on the silica-based C18 column and fully protonates the N-methyl amine (driving the pH well below the analyte's pKa). This prevents secondary retention mechanisms and ensures a sharp, Gaussian peak shape.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Waters XBridge C18 (50 x 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 5.0 minutes, hold for 1.5 minutes, return to 5% B. Flow rate: 0.4 mL/min.

  • Detection & Self-Validation:

    • Monitor UV absorbance at 254 nm for the aromatic ring.

    • In ESI+ MS, monitor the [M+H]+ ions at m/z 200 and 202.

    • Validation Check: The peak is only confirmed as 3-Bromo-N,5-dimethylaniline if the m/z 200 and 202 signals co-elute perfectly with a relative abundance of 100:97 (accounting for the natural 79 Br/ 81 Br ratio).

Protocol B: GC-MS Method for Trace Impurity Profiling

Causality & Logic: Thermal energy applied during GC vaporization exacerbates interactions between the secondary amine and active sites in the injection port. Using a highly deactivated silarylene column minimizes these interactions[2]. If tailing persists, pre-column derivatization with Trifluoroacetic anhydride (TFAA) is required to convert the amine into a volatile, inert amide.

Step-by-Step Methodology:

  • Sample Preparation: Extract the analyte into Hexane using Liquid-Liquid Extraction (LLE). Dry over anhydrous Na2​SO4​ . (Optional: Add 50 µL TFAA, incubate at 60 °C for 30 mins, and evaporate to dryness before reconstituting in Hexane).

  • Column Selection: Rxi-5Sil MS or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet Conditions: Splitless injection, 1 µL volume, Injector temperature at 250 °C.

  • Oven Program: Initial hold at 70 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 3 min. Carrier gas: Helium at a constant flow of 1.2 mL/min.

  • Detection & Self-Validation:

    • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Validation Check: Monitor the molecular ions ( M+∙ ) at m/z 199 and 201. The identification is self-validated by confirming the presence of the primary fragment ions resulting from α -cleavage and halogen loss, as detailed in the fragmentation pathway below.

Mass Spectrometry Fragmentation Pathway

Understanding the EI-MS fragmentation is critical for structural confirmation. The diagram below illustrates the predictive logical breakdown of the molecule under 70 eV electron ionization.

Fragmentation M Molecular Ion [M]⁺• m/z 199 / 201 (1:1) F1 [M - CH₃]⁺ m/z 184 / 186 M->F1 -CH₃ (α-cleavage) F2 [M - Br]⁺ m/z 120 M->F2 -Br• F3 [M - CH₃ - Br]⁺ m/z 105 F1->F3 -Br• F2->F3 -CH₃

Proposed Electron Ionization (EI) mass fragmentation pathway for 3-Bromo-N,5-dimethylaniline.

Conclusion

For the analysis of 3-Bromo-N,5-dimethylaniline, HPLC-UV/MS stands out as the most robust method for high-concentration API assay and purity checks, primarily because it avoids the thermal degradation and active-site tailing associated with secondary amines. Conversely, GC-MS remains the gold standard for trace-level environmental or impurity profiling, provided that the analyst utilizes highly deactivated columns or derivatization strategies to ensure quantitative transfer. In both techniques, the unique isotopic signature of the bromine atom must be utilized as an internal, self-validating mechanism to guarantee analytical trustworthiness.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Journal of Environmental Science and Health (Taylor & Francis) URL:[Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Validation

How does the methyl group position affect the reactivity of bromo-N,N-dimethylanilines?

Title: A Comparative Guide to the Reactivity of Bromo-N,N-dimethylanilines: The Impact of Methyl Group Positioning Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to the Reactivity of Bromo-N,N-dimethylanilines: The Impact of Methyl Group Positioning

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For synthetic chemists and drug development professionals, ortho-bromo-N,N-dimethylanilines serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). However, their reactivity during fundamental organometallic transformations—specifically the halogen-lithium exchange—is highly variable. The placement of a single methyl group on the aromatic ring can drastically alter the molecule's three-dimensional conformation. This guide objectively compares the reactivity profiles of isomeric ring-methylated 2-bromo-N,N-dimethylanilines, focusing on the steric "buttressing effect" and its profound implications for synthetic workflows[1][2].

Mechanistic Insights: The Causality of the Buttressing Effect

In organometallic exchanges, both steric and electronic effects dictate reaction kinetics. The reactivity of 2-bromo-N,N-dimethylanilines is heavily governed by the position of additional alkyl substituents on the ring.

  • The 6-Position (The Buttressing Effect): When a methyl group is positioned at the 6-position (ortho to the dimethylamino group, as seen in 2-bromo-N,N,6-trimethylaniline), it induces a strong steric repulsion[1]. This bulky 6-methyl group clashes with the N-methyl groups, forcing the −N(CH3​)2​ moiety to rotate out of its preferred coplanar orientation. Consequently, the N-methyl groups are forced to hover directly over the 2-bromo position, sterically shielding the bromine atom from incoming organolithium reagents (like n-butyllithium).

  • The 4-Position / Unsubstituted: Conversely, when the methyl group is at the 4-position (para to the amino group) or absent entirely, the −N(CH3​)2​ group rotates freely. The bromine atom remains highly accessible, allowing for rapid halogen-lithium exchange[1].

  • Aryllithium Deaggregation: If the exchange successfully occurs on a 6-substituted substrate, the resulting aryllithium species is prevented from forming standard stable aggregates (dimers/tetramers) due to the same steric bulk. This deaggregation yields a highly reactive monomeric aryllithium that is prone to rapid protolysis by ethereal solvents or unwanted Wurtz-Fittig homo-coupling[2].

Visualizing the Steric Logic

G Start Methyl Group Position in 2-Bromo-N,N-dimethylaniline Pos6 6-Position (Ortho to NMe2) Start->Pos6 Pos4 4-Position or Unsubstituted (Para/None) Start->Pos4 Buttress Buttressing Effect Activated (Strong Steric Repulsion) Pos6->Buttress NoButtress No Buttressing Effect (Free NMe2 Rotation) Pos4->NoButtress Shield NMe2 Forced Toward Br (Bromine Sterically Shielded) Buttress->Shield Exposed Bromine Remains Accessible NoButtress->Exposed SlowEx Slow Halogen-Lithium Exchange (Requires THF to proceed) Shield->SlowEx FastEx Fast Halogen-Lithium Exchange (Occurs rapidly in Hexane) Exposed->FastEx Deagg Aryllithium Deaggregation (Highly Reactive/Unstable) SlowEx->Deagg Agg Standard Aryllithium Aggregation (Stable Intermediate) FastEx->Agg

Fig 1: Impact of methyl position on NMe2 conformation and halogen-lithium exchange reactivity.

Comparative Reactivity Profile

The table below summarizes the experimental performance of these substrates during halogen-lithium exchange using n-butyllithium (n-BuLi) at 25°C[1].

SubstrateMethyl PositionButtressing EffectHalogen-Li Exchange Rate (Hexane, 25°C)Required Solvent for Complete ExchangeAryllithium State
2-Bromo-N,N-dimethylaniline NoneAbsentFast (< 5 min)HexaneAggregated (Stable)
2-Bromo-N,N,4-trimethylaniline 4-Position (Para)AbsentFast (< 5 min)HexaneAggregated (Stable)
2-Bromo-N,N,6-trimethylaniline 6-Position (Ortho)PresentVery Slow (Trace only)THF (Coordinating)Deaggregated (Highly Reactive)

Experimental Protocols: Self-Validating Halogen-Lithium Exchange

To ensure reproducibility and trust in your synthetic pathway, the following protocol incorporates self-validating steps to monitor the success of the exchange before proceeding to downstream functionalization. This is specifically optimized for sterically hindered, buttressed substrates (e.g., 2-bromo-N,N,6-trimethylaniline).

Step 1: Reagent Validation (Titration)

  • Action: Titrate the commercial n-BuLi solution using N-benzylbenzamide or diphenylacetic acid to confirm exact molarity prior to the reaction.

  • Causality: Degraded n-BuLi contains lithium hydroxide and alkoxides, which fail to penetrate the steric shield of the buttressed aniline, leading to incomplete exchange and complex product mixtures.

Step 2: Solvent Selection & Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 2-bromo-N,N,6-trimethylaniline in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78°C.

  • Causality: Hexane is insufficient for buttressed substrates. THF is a strongly coordinating solvent required to break the steric shielding caused by the 6-methyl group and facilitate the lithium-halogen exchange[1].

Step 3: Lithiation

  • Action: Add 1.05 equivalents of n-BuLi dropwise over 10 minutes. Stir the solution for 5 minutes at -78°C.

Step 4: Self-Validation (Aliquot Test)

  • Action: Extract a 0.1 mL aliquot via syringe, immediately quench it in a vial containing wet diethyl ether, and analyze via rapid GC-MS.

  • Causality: This step confirms the complete consumption of the starting bromide and the formation of the dehalogenated aniline (the quenched aryllithium) before committing the main batch to an expensive downstream electrophile. If starting material remains, the temperature can be briefly elevated to -40°C to push the kinetics.

Step 5: Electrophilic Trapping

  • Action: Once validated, add the target electrophile (e.g., anhydrous DMF for formylation) dropwise at -78°C. Maintain low temperatures for 1 hour before allowing it to warm to room temperature.

  • Causality: Because the buttressing effect forces the resulting aryllithium to deaggregate, the intermediate is hyper-reactive[2]. Strict low-temperature control suppresses unwanted side reactions, such as Wurtz-Fittig homo-coupling or premature protolysis by the THF solvent.

References

  • Meshalkin, S. A., Tsybulin, S. V., Bardakov, V. G., Tatarinov, I. A., Shitov, D. A., Tupikina, E. Y., Efremova, M. M., & Antonov, A. S. (2024). "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes. Chemistry - A European Journal, 30(14), e202303956. URL:[Link]

Sources

Comparative

A Comprehensive Guide to the Synthesis of Substituted N,N-Dimethylanilines: Comparative Routes and Protocols

Introduction Substituted N,N-dimethylanilines are ubiquitous structural motifs and critical intermediates in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials [[1]](). S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted N,N-dimethylanilines are ubiquitous structural motifs and critical intermediates in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials [[1]](). Selecting the optimal synthetic route requires balancing substrate reactivity, functional group tolerance, scalability, and economic factors. This guide objectively evaluates the three most prominent laboratory-scale methodologies: Reductive Amination (Eschweiler-Clarke), Direct Alkylation, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics and operational parameters for the three primary synthetic pathways.

MetricRoute A: Reductive AminationRoute B: Direct AlkylationRoute C: Buchwald-Hartwig
Starting Material Primary AnilinePrimary AnilineAryl Halide / Triflate
Reagents CH₂O, HCOOHMeI or Me₂SO₄, BaseHNMe₂, Pd Cat., Ligand, Base
Typical Yield 70–95%50–85%80–99%
Chemoselectivity High (No over-alkylation)Low (Quaternary salts form)Excellent (Orthogonal reactivity)
Functional Group Tolerance Moderate (Acid-sensitive groups degrade)Good (Base-sensitive groups degrade)Excellent (Depends on ligand choice)
Cost & Scalability Low cost, Highly scalableLow cost, Moderate scalabilityHigh cost (Pd/Ligands), Low scalability

Mechanistic Workflows

SyntheticRoutes cluster_A Route A: Reductive Amination cluster_B Route B: Direct Alkylation cluster_C Route C: Buchwald-Hartwig Start Starting Material A1 Primary Aniline Start->A1 B1 Primary Aniline Start->B1 C1 Aryl Halide/Triflate Start->C1 A2 CH2O + HCOOH A1->A2 A3 Iminium Ion A2->A3 Target Substituted N,N-Dimethylaniline A3->Target B2 MeI + Base B1->B2 B3 Quaternary Salt (Byproduct) B2->B3 B2->Target C2 HNMe2 + Pd/Ligand C1->C2 C3 Pd-Amido Complex C2->C3 C3->Target

Comparative workflows for N,N-dimethylaniline synthesis highlighting key intermediates.

In-Depth Route Analysis & Experimental Protocols

Route A: Reductive Amination (Eschweiler-Clarke Reaction)

Rationale & Causality: The Eschweiler-Clarke reaction is the premier choice for converting primary anilines to N,N-dimethylanilines due to its operational simplicity and high chemoselectivity 2. The reaction utilizes formaldehyde as the electrophilic carbon source and formic acid as the hydride donor. The primary amine condenses with formaldehyde to form an iminium ion, which is subsequently reduced by a hydride shift from the formate ion, releasing CO₂ 3. Crucially, this pathway is self-limiting: once the tertiary amine is formed, it cannot condense with formaldehyde to form an iminium ion, inherently preventing the formation of quaternary ammonium salts 4.

Self-Validating Protocol:

  • Initiation: In a round-bottom flask equipped with a reflux condenser, slowly add the substituted aniline (10 mmol) to formic acid (98%, 40 mmol) at 0 °C. Causality: The initial protonation of the amine is highly exothermic; cooling prevents substrate degradation and uncontrolled boiling.

  • Reagent Addition: Add aqueous formaldehyde (37%, 30 mmol) dropwise to the mixture.

  • Thermal Activation: Gradually heat the reaction mixture to 100 °C and reflux for 12–16 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the hydride transfer step. The continuous evolution of CO₂ gas serves as a visual indicator of active reduction 3.

  • Quenching & Workup: Cool the mixture to room temperature and carefully quench with 6 M NaOH until the pH > 10. Causality: The product exists as a water-soluble formate salt in the acidic medium; basification deprotonates the tertiary amine, driving it into the organic phase for extraction 4.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure N,N-dimethylaniline.

Route B: Direct Alkylation with Methyl Iodide

Rationale & Causality: Direct Sₙ2 alkylation utilizing methyl iodide (MeI) and a mild base (e.g., K₂CO₃ or Na₂CO₃) is a historically common approach where the aniline nitrogen acts as a nucleophile attacking the electrophilic methyl group . However, as methylation proceeds, the resulting N-methyl and N,N-dimethylanilines become progressively more nucleophilic due to the electron-donating inductive effect of the newly attached methyl groups [[5]](). This frequently leads to over-alkylation, yielding N,N,N-trimethylanilinium iodide as an unwanted byproduct . Consequently, this method is best reserved for substrates with significant steric hindrance or strong electron-withdrawing groups that naturally attenuate amine nucleophilicity 6.

Self-Validating Protocol:

  • Preparation: Dissolve the substituted aniline (10 mmol) in anhydrous DMF (20 mL) and add finely powdered K₂CO₃ (20 mmol). Causality: K₂CO₃ acts as an acid scavenger to neutralize the generated hydrogen iodide (HI), preventing the protonation of the amine and maintaining its nucleophilicity []().

  • Alkylation: Cool the suspension to 0 °C and add methyl iodide (25 mmol) dropwise.

  • Propagation: Stir the reaction at room temperature for 24 hours. Monitor the reaction via TLC (Hexanes/EtOAc) to ensure complete consumption of the secondary amine intermediate.

  • Workup: Filter the mixture to remove inorganic salts. Dilute the filtrate with water (50 mL) and extract with diethyl ether (3 × 30 mL). Causality: Diethyl ether is preferred over ethyl acetate here to minimize the extraction of the highly polar DMF into the organic phase.

  • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography to separate the target tertiary amine from trace quaternary ammonium salts.

Route C: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale & Causality: When the requisite primary aniline is unstable or commercially unavailable, the palladium-catalyzed Buchwald-Hartwig cross-coupling of aryl halides or triflates with dimethylamine is the most robust alternative 7. The catalytic cycle involves the oxidative addition of the aryl electrophile to a Pd(0) species, coordination of dimethylamine, base-mediated deprotonation to form a Pd-amido complex, and subsequent reductive elimination to forge the C–N bond 8. The use of bulky, electron-rich phosphine ligands (e.g., XPhos) is critical; they stabilize the active Pd(0) catalyst and accelerate the reductive elimination step, preventing catalyst deactivation 9.

Self-Validating Protocol:

  • Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd₂(dba)₃ (2.5 mol %), XPhos (5 mol %), anhydrous K₃PO₄ (1.2 mmol), and the aryl triflate/bromide (1.0 mmol). Causality: Both the active Pd(0) catalyst and the electron-rich phosphine ligand are highly susceptible to oxidation by atmospheric O₂, necessitating strict inert conditions 9.

  • Reagent Addition: Add degassed toluene (5 mL) followed by a commercially available dimethylamine solution (2.0 M in THF, 2.0 mmol). Seal the vial securely.

  • Catalytic Turnover: Heat the reaction mixture at 80 °C for 16 hours. Causality: Thermal energy is required to drive the oxidative addition of the aryl electrophile onto the palladium center 9.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Causality: Celite filtration efficiently removes precipitated inorganic salts and insoluble palladium black, preventing emulsions during subsequent washing steps.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to isolate the N,N-dimethylaniline product.

Conclusion

For routine laboratory synthesis starting from primary anilines, the Eschweiler-Clarke reductive amination remains the gold standard due to its high chemoselectivity and avoidance of over-alkylation 4. Direct alkylation is viable but often plagued by quaternary salt formation unless sterically or electronically controlled 5. Conversely, for complex substrates or late-stage functionalization where the aniline is not accessible, the Buchwald-Hartwig amination provides unparalleled versatility and functional group tolerance, albeit at a higher reagent cost 7.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-N,5-dimethylaniline

As a Senior Application Scientist, my goal is to equip you with more than just a list of required laboratory gear. True laboratory safety stems from understanding the mechanistic causality behind chemical hazards.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to equip you with more than just a list of required laboratory gear. True laboratory safety stems from understanding the mechanistic causality behind chemical hazards. 3-Bromo-N,5-dimethylaniline (CAS: 1369814-18-5) is not just another organic building block; it is a highly active halogenated aromatic amine[1.1]. When handling this compound, you are mitigating two distinct chemical threats: the lipophilic dermal penetration of the aniline core and the systemic toxicity amplified by the halogen substitution.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during the handling, reaction, and disposal of 3-Bromo-N,5-dimethylaniline.

Mechanistic Toxicology: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the pathophysiology of the chemical. Like other halogenated anilines, 3-Bromo-N,5-dimethylaniline is highly lipophilic, allowing it to rapidly penetrate standard laboratory gloves and human skin[2.3].

Once absorbed into the bloodstream, hepatic cytochrome P450 enzymes metabolize the aniline core into N-hydroxyarylamines. These reactive intermediates oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin [2.1, 2.3]. Because methemoglobin cannot bind oxygen, systemic exposure leads to cellular hypoxia, cyanosis (bluish discoloration of the skin), and potentially fatal cardiovascular collapse[2.5].

G A 3-Bromo-N,5-dimethylaniline (Dermal/Inhalation) B Hepatic Cytochrome P450 N-hydroxylation A->B Absorption C N-hydroxyarylamine (Reactive Intermediate) B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Oxygen Deprivation

Pathophysiological mechanism of aniline-induced methemoglobinemia.

Quantitative Data: Chemical Profiling & PPE Matrix

To prevent exposure, your Personal Protective Equipment (PPE) must be selected based on chemical breakthrough times and established exposure limits.

Table 1: Chemical Profiling and Exposure Thresholds

Parameter Value Scientific Implication
CAS Number 1369814-18-5 Unique identifier for 3-Bromo-N,5-dimethylaniline[1.1].
Molecular Weight 200.08 g/mol Highly lipophilic structure enables rapid dermal penetration[1.1].
OSHA PEL (Aniline base) 5 ppm (TWA) Vapor concentrations must be kept extremely low; necessitates fume hood use[2.5].

| ACGIH TLV (Aniline base) | 2 ppm (TWA) | Stricter threshold emphasizing the chronic toxicity and methemoglobinemia risk[2.5]. |

Table 2: PPE Specifications and Causality

PPE Category Specification Causality / Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (0.15mm), Outer Butyl Rubber (0.3mm) Anilines readily permeate standard thin nitrile[2.3]. Butyl rubber provides superior resistance to halogenated aromatics.
Respiratory NIOSH-approved PAPR or N100 half-mask Prevents inhalation of aerosolized powders or vapors during transfer. Aniline vapors are heavier than air[2.3, 2.5].
Eye Protection Tight-sealing chemical safety goggles Prevents ocular absorption and severe eye damage caused by basic amine irritation[2.1, 2.5].

| Body Protection | Tyvek® chemical suit or non-woven lab coat | Prevents systemic toxicity via accidental dermal contact and off-gassing from contaminated clothing[2.3]. |

Step-by-Step Methodology: Safe Transfer and Handling Workflow

Self-validating protocols ensure that each operational step confirms the safety of the previous one. Do not deviate from this sequence.

Workflow Step1 1. PPE Donning (Double Nitrile, N100) Step2 2. Fume Hood Setup (Airflow > 100 fpm) Step1->Step2 Step3 3. Reagent Transfer (Closed System) Step2->Step3 Step4 4. Reaction Quenching (Avoid Oxidizers) Step3->Step4 Step5 5. Waste Segregation (Halogenated Organic) Step4->Step5 Step6 6. PPE Doffing & Decontamination Step5->Step6

Step-by-step operational workflow for safely handling halogenated anilines.

Phase 1: Pre-Operational Verification

  • Ventilation Check : Verify that the chemical fume hood is operational with a face velocity of 80–120 fpm. Do not proceed if alarms are active.

  • Antidote Readiness : Ensure that emergency oxygen and a methemoglobinemia antidote kit (Methylene Blue) are readily accessible in the laboratory's medical response station[2.4].

Phase 2: PPE Donning (The Self-Validating Barrier)

  • Base Layer : Put on a chemically resistant Tyvek® suit or a dedicated, non-woven lab coat[2.6].

  • Hand Protection : Don a pair of standard nitrile gloves (0.15mm) as the inner layer. Inspect for micro-tears. Don a second outer layer of heavy-duty butyl rubber gloves (0.3mm) to prevent halogenated solvent breakthrough.

  • Respiratory & Eye Protection : Fit a NIOSH-approved N100 half-mask respirator (or PAPR for large-scale handling) and tight-sealing chemical safety goggles[2.5].

Phase 3: Material Transfer

  • Static Mitigation : Use an anti-static gun on the weighing spatula and balance to prevent the 3-Bromo-N,5-dimethylaniline powder from aerosolizing[2.6].

  • Closed-System Dissolution : Transfer the required mass directly into a septum-sealed vial. Inject the reaction solvent (e.g., dichloromethane or DMF) via syringe to minimize open-air vapor exposure.

Phase 4: Decontamination and Doffing

  • Surface Quenching : Wipe down the balance and fume hood surfaces with a 5% acetic acid solution. The mild acid protonates the aniline derivative, converting it into a highly water-soluble, less volatile anilinium salt.

  • Doffing : Remove the outer butyl gloves first, turning them inside out. Remove goggles and respirator, followed by the inner nitrile gloves. Wash hands immediately with copious amounts of soap and water[2.1].

Emergency Response Protocols

  • Dermal Exposure : Immediately remove contaminated clothing. Flush skin with copious amounts of soap and water for at least 15-30 minutes[2.1, 2.5]. Do not use organic solvents to clean the skin, as this accelerates transdermal absorption.

  • Inhalation : Move the victim to fresh air. If cyanosis (bluish lips/skin) or chocolate-brown colored blood is observed, administer 100% oxygen and seek immediate medical attention for Methylene Blue administration[2.1, 2.4].

Waste Disposal & Environmental Logistics

Halogenated anilines are highly toxic to aquatic life and persist in the environment. Strict logistical control over waste is non-negotiable.

  • Segregation : Collect all solid waste, contaminated gloves, and empty vials in a designated "Halogenated Organic Waste" container.

  • Liquid Waste : Aqueous and organic liquid waste containing 3-Bromo-N,5-dimethylaniline must be kept strictly separate from acidic waste streams to prevent the release of toxic hydrogen bromide or nitrogen oxide gases[2.6].

  • EPA Compliance : Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Under EPA guidelines, wastes associated with halogenated solvents and distillation bottoms from aniline production are strictly regulated (e.g., K083, F-series codes)[2.11, 2.13].

References

  • 3-Bromo-N,5-dimethylaniline | 1369814-18-5 . Appchem. 1

  • Material Safety Data Sheet - 4-Bromoaniline . Cole-Parmer. 2

  • Aniline | Medical Management Guidelines . CDC ATSDR. 3

  • Material Safety Data Sheet - 2-Bromoaniline, 98% . Cole-Parmer. 4

  • Aniline - Hazardous Substance Fact Sheet . NJ Health. 5

  • 4-Bromoaniline SDS, 106-40-1 Safety Data Sheets . ECHEMI. 6

  • EPA HAZARDOUS WASTE CODES . WKU. 7

  • EPA Listed Wastes Table 1 . NYU. 8

Sources

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